Tiemonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYAOBDPZQHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861820 | |
| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-92-2 | |
| Record name | Tiemonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6252-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5LZ9A0KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiemonium Methylsulfate: A Technical Guide to its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiemonium methylsulfate (B1228091) is a quaternary ammonium (B1175870) antispasmodic agent effective in the relief of smooth muscle spasms.[1][2] Its therapeutic action is primarily attributed to a dual mechanism involving the antagonism of muscarinic acetylcholine (B1216132) receptors and the modulation of intracellular calcium ion mobilization. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound methylsulfate on smooth muscle, details relevant experimental protocols for its study, and presents its pharmacological profile in a comparative context.
Introduction
Smooth muscle contractility is a tightly regulated process, primarily governed by the autonomic nervous system and the intracellular concentration of calcium ions (Ca²⁺).[3] Dysregulation of this process can lead to painful and debilitating spasms in various organs, including the gastrointestinal and urinary tracts.[2][4] this compound methylsulfate is a spasmolytic agent widely used to treat such conditions.[2][4] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of novel antispasmodic drugs. This document synthesizes the current knowledge on the effects of this compound methylsulfate at the molecular and cellular levels in smooth muscle.
Core Mechanism of Action
This compound methylsulfate exerts its spasmolytic effects through two primary, interconnected pathways:
-
Anticholinergic (Antimuscarinic) Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][5]
-
Modulation of Calcium Ion (Ca²⁺) Homeostasis: It interferes with the mobilization of intracellular calcium, a critical step in the contractile cascade.[1][2]
Antagonism of Muscarinic Receptors
Acetylcholine (ACh), a neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M₃ muscarinic receptors.[1][6] This binding initiates a signaling cascade that leads to an increase in intracellular Ca²⁺. This compound methylsulfate competitively blocks this binding, thereby inhibiting ACh-induced contractions.[1]
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound Methylsulfate
Caption: Anticholinergic action of this compound Methylsulfate.
Interference with Calcium Ion Mobilization
Beyond its anticholinergic effects, this compound methylsulfate directly influences Ca²⁺ handling within the smooth muscle cell. While some antispasmodics like papaverine (B1678415) are known to slow the influx of extracellular Ca²⁺, this compound methylsulfate appears to act differently.[7] It is suggested to inhibit the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum, and to enhance the binding of calcium to membrane phospholipids, effectively reducing the availability of free Ca²⁺ for the contractile machinery.[1][7] This dual action on both receptor-mediated and intracellular calcium signaling contributes to its robust spasmolytic effect.
Proposed Calcium Modulatory Action of this compound Methylsulfate
Caption: Calcium modulation by this compound Methylsulfate.
Comparative Pharmacological Profile
The mechanism of this compound methylsulfate can be better understood by comparing it to other well-known antispasmodic agents like atropine (B194438) and papaverine.
| Feature | This compound Methylsulfate | Atropine | Papaverine |
| Primary Mechanism | Competitive Muscarinic Antagonist & Calcium Modulator[1][2] | Competitive Muscarinic Antagonist | Phosphodiesterase Inhibitor & Calcium Channel Blocker[8] |
| Specificity | Less specific than atropine at muscarinic receptors[7] | Highly specific for muscarinic receptors | Non-specific smooth muscle relaxant[7] |
| Effect on Ca²⁺ | Inhibits release from intracellular stores and enhances membrane binding[1][7] | Indirectly reduces Ca²⁺ influx by blocking ACh pathway | Slows influx of extracellular Ca²⁺[7] |
| Other Receptors | Weak affinity for Histamine H₁ receptors[7] | Minimal effect on other receptors | - |
| Effect on α-adrenergic stimulation | No effect[7] | No effect | - |
Experimental Protocols for Studying this compound Methylsulfate
The following outlines generalized experimental methodologies that can be adapted to quantify the effects of this compound methylsulfate on smooth muscle.
Isolated Organ Bath Studies
This ex vivo technique is fundamental for assessing the contractile and relaxant properties of drugs on smooth muscle tissues.
Objective: To determine the effect of this compound methylsulfate on smooth muscle contractions induced by various agonists (e.g., acetylcholine, histamine, high potassium).
Methodology:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, guinea pig) following ethical guidelines.
-
Dissect a segment of smooth muscle tissue (e.g., ileum, trachea, bladder).
-
Cut the tissue into strips or rings of appropriate size.
-
-
Mounting:
-
Suspend the tissue strip in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60 minutes), with periodic washing.
-
Test the viability of the tissue by inducing a contraction with a standard agonist (e.g., KCl).
-
-
Experimental Procedure:
-
To assess antagonism of acetylcholine:
-
Generate a cumulative concentration-response curve for acetylcholine.
-
Wash the tissue and incubate with a specific concentration of this compound methylsulfate for a set time.
-
Generate a second cumulative concentration-response curve for acetylcholine in the presence of this compound methylsulfate.
-
Repeat with different concentrations of this compound methylsulfate.
-
-
To assess direct relaxant effects:
-
Induce a sustained contraction with an agonist (e.g., high KCl or histamine).
-
Once the contraction has plateaued, add increasing concentrations of this compound methylsulfate to elicit relaxation.
-
-
-
Data Analysis:
-
Construct concentration-response curves.
-
Calculate parameters such as EC₅₀ (for agonists) and pA₂ or IC₅₀ (for antagonists/relaxants) to quantify drug potency and efficacy.
-
Workflow for Isolated Organ Bath Experiment
Caption: Isolated organ bath experimental workflow.
Electrophysiological Studies
Patch-clamp techniques can be employed to investigate the effects of this compound methylsulfate on ion channel activity in isolated smooth muscle cells.
Objective: To determine if this compound methylsulfate directly modulates the activity of specific ion channels (e.g., Ca²⁺ channels, K⁺ channels) in smooth muscle cells.
Methodology:
-
Cell Isolation: Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.
-
Patch-Clamp Recording:
-
Use whole-cell patch-clamp configuration to record membrane currents.
-
Apply voltage protocols to elicit specific ion channel currents.
-
Perfuse the cell with a control solution and then with a solution containing this compound methylsulfate.
-
-
Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the effect of the drug on the ion channels.
Calcium Imaging
Fluorescence microscopy with calcium-sensitive dyes can visualize and quantify changes in intracellular Ca²⁺ concentration.
Objective: To directly measure the effect of this compound methylsulfate on intracellular Ca²⁺ levels in response to agonist stimulation.
Methodology:
-
Cell Culture and Loading:
-
Culture isolated smooth muscle cells on coverslips.
-
Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).
-
-
Microscopy:
-
Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological solution.
-
-
Experiment:
-
Record baseline fluorescence.
-
Stimulate the cells with an agonist (e.g., acetylcholine) in the absence and presence of this compound methylsulfate.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Convert fluorescence ratios to Ca²⁺ concentrations to quantify the inhibitory effect of this compound methylsulfate on the agonist-induced calcium transient.
Conclusion
This compound methylsulfate is a multifaceted antispasmodic agent that effectively relaxes smooth muscle through a dual mechanism of action. Its ability to both block muscarinic receptors and interfere with intracellular calcium mobilization makes it a potent therapeutic agent for conditions characterized by smooth muscle hyperreactivity. Further research employing the detailed experimental protocols outlined herein will be valuable for elucidating the finer aspects of its molecular interactions and for the development of next-generation spasmolytics with improved efficacy and safety profiles. While the qualitative mechanisms are established, a notable gap in the publicly available literature is the lack of specific quantitative data such as IC₅₀ and K_d values for this compound methylsulfate's interaction with its various targets. Future studies should aim to address this to provide a more complete pharmacological characterization.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. drugs.com [drugs.com]
- 5. This compound Methylsulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMEM16A in gastrointestinal and vascular smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Tiemonium as an Antispasmodic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiemonium is a quaternary ammonium (B1175870) antispasmodic agent with a multifaceted pharmacological profile. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, coupled with a direct musculotropic effect on smooth muscle cells. This dual action, involving both neurotropic and musculotropic pathways, results in the effective alleviation of visceral smooth muscle spasms. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor interactions, and effects on smooth muscle. It details relevant experimental protocols and presents the available data in a structured format to facilitate further research and drug development.
Introduction
Visceral smooth muscle spasms are a common physiological response underlying various gastrointestinal, urogenital, and biliary tract disorders, leading to significant pain and discomfort. Pharmacological intervention with antispasmodic agents remains a cornerstone of symptomatic management. This compound, a member of the quaternary ammonium compound class, is utilized for its ability to relieve such spasms. Its chemical structure confers a degree of selectivity for peripheral muscarinic receptors and limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. This document aims to consolidate the current understanding of this compound's pharmacological profile for a technical audience.
Mechanism of Action
This compound exerts its antispasmodic effects through two primary, synergistic mechanisms:
-
Antimuscarinic (Neurotropic) Action: this compound acts as a competitive antagonist at postganglionic muscarinic receptors on smooth muscle cells.[1][2] By blocking the binding of the neurotransmitter acetylcholine, it inhibits the parasympathetic stimulation that promotes smooth muscle contraction.[1][3] This action is similar to that of atropine, though this compound is reported to be less specific.
-
Direct Musculotropic Action: Independent of its antimuscarinic effects, this compound directly relaxes smooth muscle. This is achieved by modulating calcium ion (Ca2+) homeostasis within the smooth muscle cells.[1] It is suggested to interfere with calcium ion channels, reducing the influx of extracellular calcium that is essential for the contractile process.[1] Additionally, some evidence suggests it may reinforce the binding of calcium to membrane phospholipids, thereby stabilizing the cell membrane.
Signaling Pathways
The antispasmodic action of this compound can be visualized through its impact on key signaling pathways within the smooth muscle cell.
Quantitative Pharmacological Data
While extensive quantitative data for this compound is not widely published, the following tables summarize the expected pharmacological parameters based on its known mechanism of action. Further experimental validation is required to determine the precise values.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) / pKi | Citation |
| Muscarinic (M3) | [3H]-NMS | Guinea Pig Ileum | Data not available | - |
| Histamine H1 | [3H]-Pyrilamine | Guinea Pig Brain | Data not available | - |
Table 2: Functional Activity of this compound
| Assay | Agonist | Tissue Preparation | IC50 (µM) / pA2 | Citation |
| Inhibition of Acetylcholine-induced Contraction | Acetylcholine | Guinea Pig Ileum | Data not available | - |
| Inhibition of Histamine-induced Contraction | Histamine | Guinea Pig Ileum | Data not available | - |
| Inhibition of K+-induced Contraction | KCl | Rat Aorta | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the antispasmodic profile of this compound.
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig ileum smooth muscle) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Add increasing concentrations of this compound to compete for binding.
-
Incubate at room temperature to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Isolated Tissue Bath Assay for Antispasmodic Activity
This protocol details the use of an isolated tissue preparation (e.g., guinea pig ileum) to assess the functional antagonistic effect of this compound on smooth muscle contraction.
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or histamine).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period.
-
Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.
-
Repeat this procedure with several concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound.
-
Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from unity suggests competitive antagonism.
-
Conclusion
This compound is an effective antispasmodic agent with a well-characterized dual mechanism of action involving both antimuscarinic and direct musculotropic effects. This combination allows for potent relaxation of visceral smooth muscle. While the qualitative aspects of its pharmacology are established, a more comprehensive understanding would be gained from publicly available, detailed quantitative data on its receptor binding affinities and functional potencies. The experimental protocols outlined in this guide provide a framework for generating such data, which would be invaluable for future research, comparative studies, and the development of novel antispasmodic therapies.
References
Tiemonium's Binding Affinity for Muscarinic Cholinergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tiemonium and Muscarinic Receptors
This compound is a quaternary ammonium (B1175870) antimuscarinic agent with peripheral effects similar to those of atropine (B194438).[1] It is clinically utilized for its antispasmodic properties, alleviating smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts. The primary mechanism of action involves the competitive blockade of muscarinic cholinergic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[1] Some evidence also suggests a dual mechanism involving interference with calcium ion channels, contributing to its spasmolytic effects.[1]
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system. There are five distinct subtypes, M1 through M5, each with unique tissue distribution and signaling pathways. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase. Understanding the binding affinity and selectivity of a compound like this compound for these receptor subtypes is crucial for predicting its therapeutic efficacy and potential side-effect profile.
Quantitative Assessment of Binding Affinity
A thorough characterization of a muscarinic antagonist involves determining its binding affinity for each of the five receptor subtypes. This is typically expressed using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). To date, specific Ki, IC50, or Kd values for this compound's interaction with M1-M5 receptors are not extensively reported in publicly available scientific literature.
The following table illustrates how such data would be presented to allow for a clear comparison of binding affinities across the different muscarinic receptor subtypes.
| Receptor Subtype | Radioligand | Test System | Parameter | Value | Reference |
| M1 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |
| M2 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |
| M3 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |
| M4 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |
| M5 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |
| NMS: N-methylscopolamine; CHO-K1: Chinese Hamster Ovary cells. | |||||
| Caption: A template for summarizing the binding affinity of this compound for muscarinic receptor subtypes. |
Experimental Protocols for Determining Binding Affinity
The following sections detail the standard experimental methodologies employed to quantify the binding affinity of a competitive antagonist like this compound for muscarinic receptors.
Radioligand Displacement Binding Assay
This is a common in vitro method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the Ki of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
A suitable radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[2][3]
-
This compound methylsulfate (B1228091) of high purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like atropine).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand ([3H]-NMS, typically at a concentration close to its Kd) with the cell membranes and a range of concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly separate the bound from the unbound radioligand by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Efficacy of Tiemonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium is an antispasmodic agent utilized for the symptomatic treatment of pain and functional disorders associated with the digestive tract, biliary system, and in urological and gynecological applications. Its efficacy stems from a dual mechanism of action that distinguishes it from other spasmolytics. This technical guide provides an in-depth overview of the early preclinical studies that have elucidated the efficacy and mechanism of action of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Early preclinical research has established that this compound exerts its antispasmodic effects through a combination of two primary mechanisms:
-
Anticholinergic Activity: this compound acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound inhibits smooth muscle contraction.[1][2] This action is similar to that of atropine (B194438), though this compound is reported to be less specific.[1]
-
Calcium Channel Modulation: this compound directly interferes with calcium ion (Ca2+) channels in smooth muscle cells.[2] It inhibits the release and availability of intracellular calcium, which is essential for muscle contraction.[1] This mechanism is distinct from papaverine (B1678415), which slows the influx of intracytoplasmic Ca2+.[1] this compound's action reinforces the binding of calcium to membrane phospholipids, contributing to a membrane-stabilizing effect.[1]
This dual mechanism of targeting both receptor-mediated and intracellular signaling pathways contributes to its broad efficacy as an antispasmodic agent.
Signaling Pathway of this compound's Antispasmodic Action
Quantitative Efficacy Data
The following table summarizes the quantitative data from early preclinical studies, primarily focusing on the in vivo efficacy of this compound in an anesthetized dog model where smooth muscle contraction was induced by BaCl2.
| Drug | Organ | ED50 (mg/kg, IV) ± SEM | Reference |
| This compound | Duodenum | 0.13 ± 0.022 | [3] |
| This compound | Pylorus | Not Reported | [3] |
| This compound | Gastric Antro-fundic Border | Not Reported | [3] |
| This compound | Terminal Colon | Not Reported | [3] |
| This compound | Gall Bladder | Not Reported | [3] |
| This compound | Bladder | 0.31 ± 0.03 | [3] |
| Mebeverine | Duodenum | 0.40 ± 0.02 | [3] |
| Mebeverine | Colon | 0.68 ± 0.06 | [3] |
| Pitofenone + Fenpiverinium | Duodenum | 0.40 ± 0.02 | [3] |
| Pitofenone + Fenpiverinium | Gall Bladder | 1.32 ± 0.14 | [3] |
| N-butyl scopolammonium | Colon | 5.21 ± 0.037 | [3] |
| N-butyl scopolammonium | Gall Bladder | 5.40 ± 0.074 | [3] |
| N-butyl scopolammonium | Bladder | 5.02 ± 0.059 | [3] |
Experimental Protocols
In Vitro Antispasmodic Activity Assessment (Isolated Organ Bath)
This protocol is a generalized representation based on standard pharmacological methods for assessing antispasmodic activity in vitro.
Objective: To evaluate the inhibitory effect of this compound on smooth muscle contractions induced by various spasmogens.
Materials:
-
Isolated guinea pig ileum or trachea
-
Organ bath apparatus with a temperature-controlled chamber and aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Spasmogens: Acetylcholine, Histamine, Barium Chloride (BaCl2)
-
This compound methylsulfate (B1228091)
-
Reference compounds: Atropine, Papaverine
Procedure:
-
A segment of guinea pig ileum or trachea is dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension.
-
Cumulative concentration-response curves are generated for the spasmogens (e.g., acetylcholine, histamine, BaCl2) to establish a baseline contractile response.
-
The tissue is then incubated with varying concentrations of this compound for a predetermined period.
-
The concentration-response curves for the spasmogens are repeated in the presence of this compound to assess its inhibitory effect.
-
The antagonistic effect of this compound is quantified by calculating the pA2 value for competitive antagonists (like against acetylcholine) or the IC50 value for non-competitive inhibition.
-
The results are compared with those obtained using reference compounds like atropine and papaverine.
Experimental Workflow for In Vitro Antispasmodic Assay
In Vivo Antispasmodic Activity Assessment (Anesthetized Dog Model)
This protocol is based on the methodology described for determining the ED50 of this compound.[3]
Objective: To determine the in vivo potency of this compound in inhibiting BaCl2-induced smooth muscle contractions in various organs.
Materials:
-
Anesthetized dogs
-
Strain gauges
-
Pressure transducers
-
Barium Chloride (BaCl2) solution for injection
-
This compound methylsulfate for intravenous injection
-
Surgical and monitoring equipment
Procedure:
-
Dogs are anesthetized, and surgical preparation is performed to expose the target organs.
-
Strain gauges are affixed to the gastric antro-fundic border, pylorus, descending duodenum, and terminal colon to measure muscle contractions.
-
Pressure transducers connected to water-filled balloons are inserted into the gall bladder and urinary bladder to measure pressure changes.
-
A baseline of smooth muscle activity is established.
-
This compound is administered intravenously at varying doses to different groups of animals.
-
Five minutes after drug administration, smooth muscle contraction is induced by three intravenous injections of BaCl2 (1 mg/kg) at three-minute intervals.
-
The inhibitory effect of this compound on the BaCl2-induced contractions is recorded.
-
The dose-response relationship is determined, and the ED50 (the dose required to produce 50% of the maximal inhibitory effect) is calculated for each organ.
Conclusion
Early preclinical studies have provided a solid foundation for understanding the efficacy and mechanism of action of this compound. Its dual-action on muscarinic receptors and calcium channels makes it a potent and versatile antispasmodic agent. The quantitative data from in vivo models demonstrate its effectiveness in comparison to other established drugs. The experimental protocols outlined in this guide, while generalized, provide a framework for the types of studies that have been crucial in characterizing this compound's pharmacological profile. Further research focusing on detailed pharmacokinetic and pharmacodynamic modeling in various preclinical species would be beneficial for optimizing its clinical use and for the development of future antispasmodic therapies.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Tiemonium on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiemonium is an antispasmodic agent utilized in the management of gastrointestinal, biliary, and urinary tract disorders characterized by smooth muscle spasms.[1][2] Its therapeutic efficacy is rooted in a multifaceted mechanism of action that modulates gastrointestinal motility. This technical guide provides an in-depth overview of the in vitro effects of this compound, with a focus on its anticholinergic, antihistaminic, and calcium-modulating properties. Detailed experimental protocols for assessing these effects are provided, alongside a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of smooth muscle relaxants.
Introduction
Gastrointestinal motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells. Dysregulation of this process can lead to a variety of disorders, including irritable bowel syndrome (IBS) and other functional bowel disorders. This compound, a quaternary ammonium (B1175870) compound, is a peripherally acting antispasmodic designed to alleviate the symptoms associated with these conditions by directly targeting the underlying smooth muscle hyperreactivity. This guide will elucidate the in vitro pharmacological profile of this compound, providing a foundational understanding for further research and drug development.
Mechanism of Action
This compound exerts its effects on gastrointestinal smooth muscle through a combination of receptor antagonism and direct actions on cellular calcium homeostasis. In vitro studies have revealed a multi-target profile that contributes to its overall spasmolytic activity.
Anticholinergic (Antimuscarinic) Activity
This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][3] Acetylcholine, a primary excitatory neurotransmitter in the gut, induces smooth muscle contraction by binding to these receptors. By competitively blocking the binding of acetylcholine, this compound inhibits this contractile signaling cascade, leading to muscle relaxation.[1]
Antihistaminic Activity
In addition to its anticholinergic effects, this compound exhibits affinity for histamine (B1213489) H1 receptors.[3] Histamine can also induce contraction of gastrointestinal smooth muscle. This compound's ability to antagonize H1 receptors provides an additional pathway for its spasmolytic action.
Modulation of Calcium Signaling
Calcium ions (Ca2+) are pivotal second messengers in the excitation-contraction coupling of smooth muscle cells. This compound influences intracellular calcium dynamics through multiple mechanisms:
-
Interference with Barium Chloride (BaCl2)-Induced Contractions: this compound has been shown to interfere with contractions induced by barium chloride.[3] BaCl2 is known to induce muscle contraction by mechanisms that can involve both influx of extracellular calcium and release from intracellular stores.
-
Membrane-Stabilizing Effect: A key aspect of this compound's mechanism is its membrane-stabilizing action, which involves reinforcing the binding of calcium to membrane phospholipids.[3] This is thought to inhibit the release of calcium from these membrane stores, thereby reducing the availability of intracellular calcium for contraction. This mechanism distinguishes this compound from papaverine-like antispasmodics, which primarily act by slowing the influx of extracellular calcium.[3]
The multifaceted mechanism of this compound is depicted in the signaling pathway diagram below.
References
- 1. Acute desensitization of muscarinic receptors in the isolated guinea-pig ileal longitudinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Tiemonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis pathways of Tiemonium compounds, potent antispasmodic agents. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and a historical perspective on these significant therapeutic molecules.
Discovery and Historical Context
This compound, a quaternary ammonium (B1175870) antimuscarinic agent, emerged as a significant therapeutic agent for the treatment of visceral spasms. While detailed historical records of its initial discovery are not extensively publicized, the development of this compound iodide can be traced back to the mid-20th century.
Initial research and development were significantly advanced by the work of C.E.R.M. (Centre d'Etudes et de Recherches Mauvernay), as evidenced by a British patent (GB953386) granted in 1964 [1]. This patent laid the groundwork for the synthesis and characterization of this compound iodide, establishing its identity as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide[1]. The compound was introduced for its anticholinergic properties, finding application as an antispasmodic[1].
The development of different salt forms, such as this compound methylsulfate, followed, offering alternative pharmaceutical formulations. The core active moiety, the this compound cation, is a quaternary ammonium ion with the systematic IUPAC name 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol[2].
Synthesis Pathways
The synthesis of this compound compounds primarily revolves around the formation of the quaternary ammonium salt. This is typically achieved through the quaternization of a tertiary amine precursor. A notable and efficient method for the synthesis of the enantiomerically pure (S)-Tiemonium iodide has been developed, offering high yields and stereoselectivity.
Concise Three-Step Synthesis of (S)-Tiemonium Iodide
A highly efficient, concise three-step synthesis of (S)-Tiemonium iodide has been reported with an overall yield of 84%. This pathway utilizes a direct asymmetric catalytic thienylaluminum addition to a ketone as the key step.
Experimental Protocol:
Step 1: Asymmetric addition of 2-thienylaluminum to 1-phenyl-3-(4-morpholino)propan-1-one.
-
Materials:
-
1-phenyl-3-(4-morpholino)propan-1-one
-
2-Thienylaluminum reagent
-
Titanium catalyst derived from (S)-BINOL
-
Anhydrous toluene (B28343) (solvent)
-
-
Procedure:
-
To a solution of the titanium catalyst of (S)-BINOL in anhydrous toluene, add the 2-thienylaluminum reagent at 0°C under an inert atmosphere.
-
Slowly add a solution of 1-phenyl-3-(4-morpholino)propan-1-one in anhydrous toluene to the reaction mixture.
-
Stir the reaction at 0°C until completion (monitored by TLC).
-
Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purify the resulting chiral tertiary 2-thienyl alcohol by column chromatography.
-
Step 2: N-Methylation of the morpholine (B109124) nitrogen.
-
Materials:
-
Product from Step 1
-
Methyl iodide
-
Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)
-
-
Procedure:
-
Dissolve the chiral tertiary 2-thienyl alcohol in the anhydrous solvent.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the quaternization is complete.
-
The product, (S)-Tiemonium iodide, will precipitate out of the solution or can be obtained by solvent evaporation.
-
Step 3: Purification.
-
Procedure:
-
The precipitated (S)-Tiemonium iodide can be collected by filtration.
-
Wash the solid with a cold, non-polar solvent to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system to obtain high-purity (S)-Tiemonium iodide.
-
Quantitative Data:
| Step | Reactants | Key Reagents/Catalysts | Solvent | Yield |
| 1. Asymmetric Thienyl Addition | 1-phenyl-3-(4-morpholino)propan-1-one, 2-Thienylaluminum reagent | Titanium catalyst of (S)-BINOL | Toluene | High |
| 2. N-Methylation | Chiral tertiary 2-thienyl alcohol | Methyl iodide | ACN/DMF | High |
| Overall | 84% |
Synthesis Pathway Diagram:
Caption: Concise three-step synthesis of (S)-Tiemonium iodide.
General Quaternization of Tertiary Amines
The fundamental approach to synthesizing this compound salts involves the direct quaternization of the corresponding tertiary amine precursor, 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)morpholine.
Experimental Protocol:
-
Materials:
-
4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)morpholine
-
Alkylating agent (e.g., methyl iodide for this compound iodide, dimethyl sulfate (B86663) for this compound methylsulfate)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
-
Procedure:
-
Dissolve the tertiary amine precursor in the chosen anhydrous solvent.
-
Add the alkylating agent to the solution. The reaction is typically exothermic.
-
Stir the mixture at room temperature or with gentle warming to facilitate the reaction.
-
The quaternary ammonium salt, being less soluble in the organic solvent, will often precipitate.
-
Collect the solid product by filtration.
-
Wash the product with the solvent to remove unreacted starting materials.
-
The product can be further purified by recrystallization.
-
General Reaction Scheme:
Caption: General quaternization pathway for this compound synthesis.
Signaling Pathways and Mechanism of Action
This compound exerts its antispasmodic effects primarily through its action as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Key Signaling Events:
-
Acetylcholine (ACh) Release: Nerve impulses trigger the release of ACh from presynaptic terminals.
-
Muscarinic Receptor Binding: ACh binds to muscarinic receptors (primarily M3 subtype) on the surface of smooth muscle cells.
-
G-Protein Activation: This binding activates a Gq/11 G-protein.
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Muscle Contraction: The increase in intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.
This compound's Point of Intervention: this compound competitively blocks the binding of ACh to the muscarinic receptor, thereby preventing the initiation of this entire signaling cascade and resulting in smooth muscle relaxation.
Signaling Pathway Diagram:
Caption: this compound's mechanism of action on the muscarinic signaling pathway.
References
Tiemonium's Interaction with Histamine H1 Receptors: A Technical Review
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Tiemonium, primarily classified as an antispasmodic agent, exerts its main therapeutic effects through the antagonism of muscarinic acetylcholine (B1216132) receptors and modulation of calcium channels. While it is reported to possess an affinity for histamine (B1213489) H1 receptors, this interaction is characterized as a "very weak competitive antagonism"[1]. This technical guide synthesizes the available information on this compound's engagement with H1 receptors. A comprehensive literature search did not yield specific quantitative data (e.g., Kᵢ, Kₐ, IC₅₀, or pA₂) defining the binding affinity or functional antagonism of this compound at the histamine H1 receptor. Consequently, this document provides a qualitative description of the interaction, alongside generalized experimental protocols and signaling pathways pertinent to H1 receptor antagonism.
Overview of this compound's Pharmacology
This compound is a quaternary ammonium (B1175870) antimuscarinic agent with peripheral effects similar to atropine[2]. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation[3]. This makes it effective in treating spasms of the intestine, biliary system, bladder, and uterus[2][4]. Additionally, this compound is understood to interfere with calcium ion channels, further contributing to its antispasmodic properties[3].
This compound's Interaction with Histamine H1 Receptors
Available literature indicates that this compound possesses an affinity for histamine H1 receptors, where it acts as a competitive antagonist[1][4][5]. However, this antagonistic effect is consistently described as "very weak"[1]. The clinical significance of this weak antihistaminic activity is not well-established, and it is considered a secondary characteristic of the drug's pharmacological profile.
Quantitative Data
A thorough search of scientific literature and pharmacological databases did not reveal any published studies presenting quantitative data on the binding affinity (Kᵢ, Kₐ) or functional potency (IC₅₀, pA₂) of this compound for the histamine H1 receptor. This absence of data prevents a quantitative comparison with other H1 antagonists.
Table 1: Quantitative Analysis of this compound's H1 Receptor Interaction
| Parameter | Value | Reference |
| Kᵢ (Binding Affinity Constant) | Data not available | N/A |
| Kₐ (Dissociation Constant) | Data not available | N/A |
| IC₅₀ (Half-maximal Inhibitory Concentration) | Data not available | N/A |
| pA₂ (Antagonist Potency) | Data not available | N/A |
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G-proteins. Upon activation by histamine, this pathway initiates a cascade of intracellular events, leading to various physiological responses. This compound, as a competitive antagonist, would theoretically occupy the histamine binding site on the H1 receptor, preventing the initiation of this signaling cascade.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squarepharma.com.bd [squarepharma.com.bd]
- 3. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 4. This compound Methylsulfate | টাইমোনিয়াম মিথাইলসালফেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. globalcalcium.com [globalcalcium.com]
Methodological & Application
Tiemonium Methylsulfate: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium methylsulfate (B1228091) is a quaternary ammonium (B1175870) antispasmodic agent with a multifaceted mechanism of action, making it a subject of interest in pharmacological research, particularly in the study of smooth muscle physiology and pathology. These application notes provide a detailed protocol for the use of this compound in isolated organ bath experiments, a fundamental technique for characterizing the pharmacological properties of substances affecting smooth muscle contractility.
This compound exhibits its effects through two primary mechanisms:
-
Anticholinergic Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine and other cholinergic agonists.[1]
-
Calcium Modulation: this compound interferes with intracellular calcium ion availability. It is understood to reinforce the binding of calcium to membrane phospholipids, which in turn inhibits the release of this crucial ion for muscle contraction.[1]
This dual action distinguishes it from more specific anticholinergics like atropine (B194438) and calcium channel blockers like papaverine (B1678415).[1] The following protocols are designed to enable researchers to investigate and quantify these pharmacological effects in a controlled ex vivo setting.
Data Presentation: Quantitative Analysis of this compound's Pharmacological Effects
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These values are intended to serve as a guide for data presentation and interpretation.
Table 1: Anticholinergic Potency of this compound on Guinea Pig Ileum
This table illustrates the determination of the pA2 value for this compound's competitive antagonism of acetylcholine-induced contractions in isolated guinea pig ileum. The pA2 value is a measure of the antagonist's affinity for the receptor.
| Antagonist | Agonist | Tissue Preparation | pA2 Value | Schild Slope |
| This compound | Acetylcholine | Guinea Pig Ileum | 7.85 | 0.98 |
| Atropine (Reference) | Acetylcholine | Guinea Pig Ileum | 8.92 | 1.01 |
Note: The Schild slope, being close to 1, suggests a competitive antagonism.
Table 2: Inhibitory Effect of this compound on Contractions Induced by Different Spasmogens
This table presents the IC50 values for this compound's inhibition of contractions induced by various spasmogens in isolated rat colon, highlighting its broader antispasmodic activity.
| Spasmogen (Concentration) | Tissue Preparation | This compound IC50 (µM) |
| Acetylcholine (1 µM) | Rat Colon | 0.45 |
| Histamine (1 µM) | Rat Colon | 2.75 |
| Barium Chloride (1 mM) | Rat Colon | 15.2 |
Note: The lower IC50 value against acetylcholine confirms its potent anticholinergic effect. The higher IC50 for barium chloride-induced contractions suggests a different, non-receptor-mediated mechanism of contraction is less potently inhibited.
Experimental Protocols
Protocol 1: Determination of the pA2 Value of this compound for Acetylcholine-Induced Contractions in Guinea Pig Ileum (Schild Plot Analysis)
Objective: To quantify the competitive antagonistic activity of this compound at muscarinic receptors in a classic smooth muscle preparation.
Materials:
-
Animal: Male Dunkin-Hartley guinea pig (250-350 g)
-
Isolated Organ Bath System: Including a 10-20 mL organ bath, isometric force transducer, amplifier, and data acquisition system.
-
Physiological Salt Solution (PSS): Tyrode's solution with the following composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.5. The solution should be maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Drugs: Acetylcholine chloride, this compound methylsulfate. All drug solutions should be prepared fresh in distilled water.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig and dissect a segment of the terminal ileum.
-
Cleanse the ileal segment by gently flushing with warm Tyrode's solution.
-
Cut the ileum into 2-3 cm segments.
-
Mount a segment vertically in the organ bath containing aerated Tyrode's solution at 37°C. One end is attached to a fixed hook at the bottom of the bath, and the other is connected to the isometric force transducer.
-
-
Equilibration:
-
Apply a resting tension of 1 g to the tissue.
-
Allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Control Concentration-Response Curve for Acetylcholine:
-
Record a baseline of stable resting tension.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM) until a maximal contraction is achieved.
-
Wash the tissue repeatedly until it returns to the baseline tension.
-
-
Concentration-Response Curves in the Presence of this compound:
-
Introduce a known, fixed concentration of this compound (e.g., 10 nM) into the bath and allow it to incubate with the tissue for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
Wash the tissue thoroughly.
-
Repeat this procedure with at least two other increasing concentrations of this compound (e.g., 30 nM and 100 nM), ensuring a return to baseline between each antagonist concentration.
-
-
Data Analysis:
-
Measure the maximum response for each acetylcholine concentration in the absence and presence of this compound.
-
Calculate the EC50 (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot. The slope of the regression line should be close to 1 for competitive antagonism.
-
Protocol 2: Investigating the Non-Specific Antispasmodic Effect of this compound
Objective: To evaluate the inhibitory effect of this compound on smooth muscle contractions induced by different spasmogenic agents.
Materials:
-
Animal: Male Wistar rat (200-250 g)
-
Isolated Organ Bath System: As described in Protocol 1.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be maintained at 37°C and continuously aerated with carbogen.
-
Drugs: this compound methylsulfate, Acetylcholine chloride, Histamine dihydrochloride, Barium chloride.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect a segment of the distal colon.
-
Cleanse the colonic segment and cut it into 2-3 cm segments.
-
Mount the tissue in the organ bath as described in Protocol 1.
-
-
Equilibration:
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes with regular washes.
-
-
Induction of Contractions:
-
After equilibration, induce a sustained contraction using a fixed concentration of one of the spasmogens (e.g., Acetylcholine 1 µM, Histamine 1 µM, or Barium Chloride 1 mM). Wait for the contraction to reach a stable plateau.
-
-
Inhibition by this compound:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative, stepwise manner (e.g., 0.01 µM to 100 µM).
-
Record the relaxation of the tissue at each concentration of this compound.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the initial sustained contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to obtain a concentration-response curve.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the pre-contracted tissue) for each spasmogen.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on smooth muscle cells.
Caption: Workflow for determining the pA2 value of this compound.
References
Application Notes and Protocols for Tiemonium Methylsulfate in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Tiemonium methylsulfate (B1228091) exerts its antispasmodic effects through a dual mechanism:
-
Antimuscarinic Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[5] By blocking the action of acetylcholine, it reduces the tone and motility of smooth muscles.
-
Calcium Channel Modulation: this compound methylsulfate is also thought to interfere with calcium ion channels, leading to a decrease in intracellular calcium availability, which is crucial for muscle contraction.[5] It is believed to strengthen the bonding of calcium with phospholipids (B1166683) and proteins, thereby stabilizing the cell membrane.[1][2][4]
These actions collectively result in the relaxation of smooth muscles, alleviating spasms and associated pain.
Data Presentation
As of the latest literature review, specific quantitative data for this compound methylsulfate dosage in in vivo rodent models is not available. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific experimental conditions. The table below is a template that can be used to record empirically determined data.
| Rodent Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Observed Effects | Reference |
| Mouse (e.g., ICR) | Oral (p.o.), Intraperitoneal (i.p.) | To be determined | To be determined | e.g., Reduction in gastrointestinal transit, decreased visceral pain response | Internal Study |
| Rat (e.g., Wistar) | Oral (p.o.), Intraperitoneal (i.p.) | To be determined | To be determined | e.g., Inhibition of acetylcholine-induced ileum contractions, reduced writhing | Internal Study |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antispasmodic and analgesic effects of compounds like this compound methylsulfate in rodent models. Dosages mentioned are for illustrative purposes based on other compounds and must be optimized for this compound methylsulfate.
Gastrointestinal Motility Assay (Charcoal Meal Test) in Mice
This protocol is adapted from standard methods to assess the effect of a test compound on gastrointestinal transit.[6]
Materials:
-
This compound methylsulfate
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Male ICR mice (20-25 g)
-
Oral gavage needles
Procedure:
-
Fast mice for 16-18 hours with free access to water.
-
Administer this compound methylsulfate or vehicle orally (p.o.) or intraperitoneally (i.p.). Dosages should be determined by a pilot study.
-
After a set pretreatment time (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 0.3 mL per mouse).[6]
-
After a specific time (e.g., 15-30 minutes), humanely euthanize the mice.[6]
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the transit percentage between the treated and control groups.
Acetic Acid-Induced Writhing Test for Visceral Pain in Mice
This model is used to evaluate the analgesic effect of a substance on visceral pain.[7]
Materials:
-
This compound methylsulfate
-
Vehicle
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Injection syringes
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound methylsulfate or vehicle (p.o. or i.p.).
-
After a predetermined time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) over a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Compare the number of writhes between the treated and control groups.
Ex Vivo Rat Ileum Contraction Assay
This protocol assesses the direct antispasmodic effect of a compound on isolated smooth muscle tissue.[8][9][10]
Materials:
-
This compound methylsulfate
-
Male Wistar rats (200-250 g)
-
Tyrode's solution
-
Acetylcholine (ACh) or Potassium Chloride (KCl)
-
Organ bath with an isotonic transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and dissect a segment of the terminal ileum.
-
Clean the ileal segment and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g).
-
Induce contractions with a standard agonist like acetylcholine (e.g., 10 µM) or KCl (e.g., 60 mM).[10]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound methylsulfate to the bath to generate a concentration-response curve.
-
Alternatively, pre-incubate the tissue with this compound methylsulfate for a set time before adding the contractile agent.
-
Measure the inhibition of contraction and calculate the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Methylsulfate
Caption: Signaling pathway of this compound methylsulfate in smooth muscle cells.
Experimental Workflow for In Vivo Antispasmodic Activity
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. squarepharma.com.bd [squarepharma.com.bd]
- 2. europharmabd.com [europharmabd.com]
- 3. skfbd.com [skfbd.com]
- 4. silvapharma.com [silvapharma.com]
- 5. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Effect of thymoquinone on acetic acid-induced visceral nociception in rats: role of central cannabinoid and α2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spasmolytic and Anti-Spasmodic Action of Trachyspermum ammi Essence on Rat's Ileum Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The effect of thymol on acetylcholine-induced contractions of the rat ileum and uterus under ex vivo conditions [frontiersin.org]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols: Preparation of Tiemonium Stock Solutions for Cell Culture Assays
Introduction
Tiemonium, available in forms such as this compound methylsulfate (B1228091) and this compound iodide, is an antispasmodic compound with antimuscarinic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors and the modulation of intracellular calcium levels.[3][4] this compound reinforces the binding of calcium to membrane phospholipids (B1166683) and inhibits the release and availability of intracellular Ca2+, making it a valuable tool for studying cellular pathways involving cholinergic signaling and calcium mobilization.[3]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro cell culture assays. These protocols provide detailed procedures for preparing both aqueous-based and organic solvent-based stock solutions of this compound methylsulfate, ensuring stability and sterility for research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing this compound methylsulfate stock solutions.
| Property | Value | Source(s) |
| Chemical Name | This compound Methylsulfate | [1][4] |
| Molecular Formula | C₁₉H₂₇NO₆S₂ | - |
| Molecular Weight | 441.55 g/mol | - |
| Primary Solvents | Water, Dimethyl Sulfoxide (B87167) (DMSO) | [4][5] |
| Recommended Solvents | 1. Sterile Water or PBS2. DMSO | [4][6] |
| Recommended Stock Conc. | 10-100 mM | General practice[6][7] |
| Storage Temperature | 4°C (short-term, <15 days)-20°C or -80°C (long-term) | [6][8][9] |
| Solution Stability | Stable for at least 15 days at 4°C.[8][9] | [8][9] |
| Final DMSO in Media | Should not exceed 0.5% (typically <0.1%) | General practice[6] |
Experimental Protocols
General Workflow for Stock Solution Preparation
The overall process for preparing sterile this compound stock solutions involves weighing the compound, dissolving it in an appropriate solvent, ensuring sterility through filtration, and storing aliquots at the correct temperature to maintain stability.
Caption: General workflow for preparing this compound stock solutions.
Protocol 1: Aqueous-Based this compound Stock Solution (10 mM)
This protocol is recommended as this compound methylsulfate is soluble in water.[4] An aqueous stock solution avoids potential solvent-induced cytotoxicity.
Materials:
-
This compound methylsulfate powder (MW: 441.55 g/mol )
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile cryovials or microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound methylsulfate:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 441.55 g/mol × 1000 mg/g = 4.4155 mg
-
-
Weighing: Using an analytical balance, accurately weigh 4.42 mg of this compound methylsulfate powder and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile water or PBS to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS. Mix gently.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and dispense the solution into a new sterile conical tube. This step is crucial to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. Label each vial clearly with the compound name, concentration (10 mM), and preparation date.
Protocol 2: DMSO-Based this compound Stock Solution (50 mM)
A high-concentration stock in Dimethyl Sulfoxide (DMSO) is useful for experiments requiring a broad range of final concentrations and helps to minimize the final solvent volume in the cell culture medium.
Materials:
-
This compound methylsulfate powder (MW: 441.55 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile conical tubes or glass vials
-
Calibrated analytical balance
-
Sterile micropipettes and filter tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm, PTFE membrane recommended for organic solvents)
-
Sterile cryovials for aliquots
Procedure:
-
Calculation: To prepare 2 mL of a 50 mM stock solution in DMSO:
-
Mass (mg) = 50 mmol/L × 0.002 L × 441.55 g/mol × 1000 mg/g = 44.155 mg
-
-
Weighing: Accurately weigh 44.16 mg of this compound methylsulfate powder and transfer it to a sterile tube.
-
Dissolution: Carefully add 2 mL of anhydrous DMSO to the tube using a calibrated pipette.
-
Mixing: Cap the tube tightly and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional but Recommended): If required, filter the DMSO stock solution through a 0.22 µm PTFE syringe filter into a sterile container.
-
Aliquoting and Storage: Distribute the stock solution into small, single-use aliquots in sterile cryovials suitable for low temperatures. Store the aliquots at -20°C or -80°C.
-
Important Note on Usage: When preparing working solutions for cell-based assays, dilute the stock solution so that the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%. For example, to achieve a 10 µM final concentration from a 50 mM stock, a 1:5000 dilution is required, resulting in a final DMSO concentration of 0.02%.
Mechanism of Action: Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). For instance, at the M3 muscarinic receptor, which is common in smooth muscle and glandular tissue, this compound blocks the binding of acetylcholine (ACh). This inhibition prevents the activation of the Gq protein, subsequently blocking the phospholipase C (PLC) pathway and the downstream release of intracellular calcium from the endoplasmic reticulum (ER).
Caption: this compound antagonism of the M3 muscarinic receptor pathway.
References
- 1. journalijar.com [journalijar.com]
- 2. This compound iodide - Wikipedia [en.wikipedia.org]
- 3. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound methylsulfate - this compound methyl sulfate Manufacturers, SDS [mubychem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tiemonium as a Pharmacological Tool for Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium is a quaternary ammonium (B1175870) compound recognized for its antimuscarinic and antispasmodic properties.[1][2][3] Its mechanism of action primarily involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of smooth muscles.[1][4] Additionally, this compound exhibits a weak antagonism for histamine (B1213489) H1 receptors and a membrane-stabilizing effect.[1] A key aspect of its pharmacological profile is the inhibition of intracellular calcium release, which contributes to its spasmolytic activity.[1][4] These characteristics make this compound a potentially valuable tool for investigating ion channel function and related signaling pathways, particularly in smooth muscle and neuronal preparations.
This document provides detailed application notes and protocols for utilizing this compound in ion channel research. It summarizes the known pharmacological effects, offers methodologies for key experiments, and presents visual representations of relevant pathways and workflows.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors.[1][4] It also demonstrates an affinity for histamine H1 receptors, albeit weaker than its antimuscarinic activity.[1] A notable characteristic of this compound is its "membrane stabilizing action," which involves reinforcing the binding of calcium to membrane phospholipids, thereby inhibiting the release of intracellular calcium.[1] This multifaceted activity allows for the investigation of various aspects of ion channel modulation and downstream signaling.
Table 1: Summary of this compound's Pharmacological Actions
| Target | Action | Effect | Reference |
| Muscarinic Acetylcholine Receptors | Competitive Antagonist | Inhibition of acetylcholine-induced smooth muscle contraction | [1][4] |
| Histamine H1 Receptors | Weak Antagonist | Minor contribution to its overall pharmacological effect | [1] |
| Intracellular Calcium Stores | Inhibition of Release | Reduction of intracellular calcium availability for muscle contraction | [1][4] |
| Cell Membrane | Membrane Stabilization | Reinforces calcium binding to phospholipids | [1] |
Quantitative Data:
Currently, specific IC50 or pA2 values for this compound's direct interaction with various ion channels (e.g., potassium, sodium, calcium channels) are not extensively reported in the public domain. The available data primarily focuses on its antagonistic effects on muscarinic receptors.
Table 2: Antagonistic Potency of this compound (Illustrative)
| Receptor | Agonist | Preparation | pA2 / IC50 (approx.) | Reference |
| Muscarinic Receptors | Acetylcholine | Guinea Pig Ileum | Data not available in searched results | [1] |
| Histamine H1 Receptors | Histamine | Guinea Pig Ileum | Data not available in searched results | [1] |
Note: The absence of specific quantitative values in the available literature necessitates further experimental determination.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the use of this compound as a pharmacological tool in ion channel research.
Patch-Clamp Electrophysiology for Investigating Muscarinic Receptor Antagonism
This protocol describes the use of whole-cell patch-clamp electrophysiology to study the inhibitory effect of this compound on acetylcholine-induced currents in smooth muscle cells or neurons.
Materials:
-
Cell culture of primary smooth muscle cells or a suitable neuronal cell line expressing muscarinic receptors.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 3 Mg-ATP, 0.5 Na-GTP (pH 7.2 with KOH).
-
This compound methylsulfate (B1228091) stock solution (e.g., 10 mM in deionized water).
-
Acetylcholine (ACh) stock solution (e.g., 10 mM in deionized water).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare and culture cells on glass coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a brief pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit an inward current mediated by muscarinic receptors.
-
After the current returns to baseline, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) for 2-5 minutes.
-
Re-apply the same acetylcholine pulse in the presence of this compound and record the current.
-
Wash out this compound with the external solution and re-apply acetylcholine to check for reversibility.
-
Repeat the procedure with different concentrations of this compound to generate a concentration-response curve and determine the IC50 value.
Data Analysis:
Measure the peak amplitude of the acetylcholine-induced inward current in the absence and presence of different concentrations of this compound. Plot the percentage inhibition of the current as a function of this compound concentration and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50.
Calcium Imaging to Investigate Inhibition of Intracellular Calcium Release
This protocol outlines the use of fluorescence microscopy and a calcium-sensitive dye to visualize and quantify the effect of this compound on agonist-induced intracellular calcium release.
Materials:
-
Cultured smooth muscle cells or other relevant cell types on glass-bottom dishes.
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
This compound methylsulfate stock solution.
-
Agonist to induce calcium release (e.g., Carbachol, Histamine).
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition.
-
Image analysis software.
Procedure:
-
Load the cells with a calcium indicator (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with HBSS containing a specific concentration of this compound for 5-10 minutes.
-
Stimulate the cells with an agonist (e.g., 100 µM Carbachol) in the continued presence of this compound.
-
Continuously record fluorescence images to monitor changes in intracellular calcium concentration.
-
As a control, perform the same experiment without this compound pre-incubation.
-
Analyze the changes in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) to quantify the intracellular calcium concentration.
Data Analysis:
Measure the peak change in fluorescence intensity or ratio upon agonist stimulation in both control and this compound-treated cells. Compare the magnitude and kinetics of the calcium transients to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound's Antimuscarinic Action
Experimental Workflow for Patch-Clamp Analysis
Logical Relationship of this compound's Multi-target Effects
Conclusion
This compound presents as a versatile pharmacological tool for the study of ion channels and their regulation, primarily through its potent antimuscarinic activity and its effects on intracellular calcium mobilization. The provided protocols offer a starting point for researchers to investigate these properties in various cellular contexts. It is important to note the current lack of extensive quantitative data on this compound's direct interactions with specific ion channel subtypes. Further research is warranted to fully elucidate its pharmacological profile and expand its utility in ion channel research. The methodologies and conceptual frameworks presented here aim to facilitate such investigations.
References
Application Notes and Protocols for Tiemonium Testing in a BaCl₂-Induced Intestinal Spasm Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing an ex vivo model of barium chloride (BaCl₂)-induced intestinal spasm to evaluate the efficacy of the antispasmodic agent, Tiemonium. The protocols outlined below are intended for research purposes to elucidate the pharmacological properties of this compound and similar compounds.
Introduction
Intestinal spasms, characterized by sudden, involuntary contractions of the intestinal smooth muscle, are a common symptom of various gastrointestinal disorders, including irritable bowel syndrome (IBS). This compound is a mixed antispasmodic agent with anticholinergic and calcium channel blocking properties, making it an effective treatment for such conditions.[1][2] Barium chloride (BaCl₂) is a well-established spasmogen that induces smooth muscle contraction by blocking potassium channels, leading to membrane depolarization and subsequent influx of extracellular calcium.[3] This model provides a reliable and reproducible method for screening and characterizing the relaxant effects of potential antispasmodic drugs like this compound.[4]
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent inhibition of BaCl₂-induced intestinal spasms by this compound.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual experimental values may vary and should be determined empirically.
| This compound Concentration (µM) | BaCl₂ Concentration (mM) | Inhibition of Contraction (%) |
| 0.1 | 5 | 15.2 ± 2.1 |
| 1 | 5 | 48.5 ± 3.5 |
| 10 | 5 | 85.3 ± 4.2 |
| 100 | 5 | 98.1 ± 1.5 |
Table 1: Dose-Dependent Inhibition of BaCl₂-Induced Guinea Pig Ileum Contraction by this compound.
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum
This protocol describes the dissection and preparation of guinea pig ileum for use in an organ bath setup.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's physiological salt solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a 10-15 cm segment of the terminal ileum.
-
Place the isolated ileum in a Petri dish containing fresh, carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a suture thread to each end of the ileum segments.
Organ Bath Assay for Intestinal Spasm
This protocol details the procedure for inducing intestinal spasm with BaCl₂ and assessing the relaxant effect of this compound in an isolated organ bath.
Materials:
-
Isolated guinea pig ileum segments
-
Organ bath system with thermoregulation (37°C) and aeration (carbogen)
-
Isotonic transducer and data acquisition system
-
Tyrode's solution
-
Barium chloride (BaCl₂) stock solution
-
This compound methylsulfate (B1228091) stock solution
Procedure:
-
Mount the prepared ileum segment in the organ bath chamber filled with Tyrode's solution maintained at 37°C and continuously aerated with carbogen.
-
Apply a resting tension of 1 g to the tissue and allow it to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
After equilibration, record the baseline contractile activity.
-
To induce spasm, add a pre-determined concentration of BaCl₂ (e.g., 5 mM) to the organ bath. This should elicit a sustained contraction.[5]
-
Once the BaCl₂-induced contraction has stabilized, add this compound in a cumulative or non-cumulative manner, with increasing concentrations (e.g., 0.1 µM to 100 µM).
-
Record the relaxation of the intestinal strip after each addition of this compound.
-
Wash the tissue thoroughly with Tyrode's solution between different drug administrations (for non-cumulative dose-response) or at the end of the experiment.
Visualizations
Signaling Pathways
References
- 1. Barium chloride injures myofibers through calcium-induced proteolysis with fragmentation of motor nerves and microvessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Systemic and Local Phenotypes of Barium Chloride Induced Skeletal Muscle Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BaCl2-induced contractions in the guinea pig ileum longitudinal muscle: role of presynaptic release of neurotransmitters and Ca2+ translocation in the postsynaptic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
Tiemonium Administration in Preclinical Models of Irritable Bowel Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Preclinical research plays a crucial role in understanding the pathophysiology of IBS and in the development of novel therapeutics. Tiemonium, an antispasmodic agent, is used in clinical practice to alleviate symptoms associated with smooth muscle spasms.[1][2][3] Its mechanism of action involves a combination of anticholinergic and calcium channel blocking effects, with a minor affinity for histamine (B1213489) H1-receptors.[4][5] While clinical use suggests potential benefits in IBS, to date, no specific preclinical studies have been published evaluating the efficacy of this compound in established animal models of IBS.
These application notes and protocols are designed to provide a framework for researchers to investigate the potential therapeutic effects of this compound in a preclinical setting. The following sections detail the mechanism of action of this compound, protocols for inducing an IBS-like phenotype in rodents, and methods for assessing key outcome measures such as visceral hypersensitivity and gastrointestinal motility.
Mechanism of Action of this compound
This compound methylsulfate (B1228091) exerts its spasmolytic effects on smooth muscle through a dual mechanism:
-
Anticholinergic (Antimuscarinic) Activity : this compound competitively antagonizes the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[1][2][4] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system that promotes smooth muscle contraction. By blocking these receptors, this compound leads to muscle relaxation.[3][4]
-
Calcium Channel Modulation : this compound interferes with intracellular calcium ion mobilization.[3][4][5] It is suggested to inhibit the release of calcium from intracellular stores and may also affect calcium influx through membrane channels.[5] Since calcium is essential for the initiation of smooth muscle contraction, this action contributes significantly to its antispasmodic effect.[3][4]
-
Antihistaminic Activity : this compound also demonstrates a weak affinity for histamine H1-receptors, which may contribute to its overall spasmolytic effect, as histamine can induce smooth muscle contraction.[5]
This multifaceted mechanism of action provides a strong rationale for investigating this compound's potential to alleviate the core symptoms of IBS, namely visceral hypersensitivity (abdominal pain) and dysmotility (altered bowel habits).
Signaling Pathway of this compound's Action on Smooth Muscle
Caption: this compound's inhibitory effects on smooth muscle contraction.
Experimental Protocols
The following protocols describe the induction of an IBS-like model in rats and the subsequent assessment of visceral hypersensitivity and gastrointestinal motility.
Preclinical Model of IBS: Water Avoidance Stress (WAS)
This model is widely used to induce visceral hypersensitivity and colonic hypermotility, mimicking key features of diarrhea-predominant IBS (IBS-D).
Materials:
-
Male Wistar rats (200-250 g)
-
Plexiglas cages (45 cm x 25 cm x 20 cm)
-
Central platform (10 cm x 8 cm x 8 cm)
-
Water bath
-
This compound methylsulfate solution
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, 22-24°C, ad libitum access to food and water) for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, WAS + Vehicle, WAS + this compound).
-
WAS Induction:
-
Place each rat individually in a Plexiglas cage filled with fresh water at room temperature (25°C) to a depth of 1 cm.
-
A central platform is situated in the middle of the cage, allowing the rat to avoid the water.
-
Subject the rats to this stressor for 1 hour daily for 10 consecutive days. Control animals are handled similarly but without water exposure.
-
-
This compound Administration:
-
Administer this compound (specify dose, e.g., 10, 20, 50 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, oral gavage) 30-60 minutes before the WAS procedure on each of the 10 days.
-
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)
Visceral hypersensitivity is quantified by measuring the visceromotor response (VMR) to colorectal distension.
Materials:
-
Pressure transducer and barostat
-
Flexible balloon catheter (e.g., 4-5 cm)
-
Electromyography (EMG) electrodes and recording system
-
Surgical supplies for electrode implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
EMG Electrode Implantation (optional but recommended for objectivity):
-
A week before the CRD measurement, anesthetize the rats.
-
Implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Allow the animals to recover fully.
-
-
CRD Procedure:
-
On the day of the experiment (e.g., day 11, after the final WAS session), lightly anesthetize the rats.
-
Gently insert a lubricated balloon catheter into the colon, with the end of the balloon approximately 1 cm from the anus.
-
Allow the rats to recover from anesthesia and acclimate for 30 minutes in a small enclosure that restricts movement. .
-
Record baseline EMG activity for a set period.
-
Perform phasic colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) with a rest period in between (e.g., 4 minutes).
-
Record the EMG activity throughout the distension period.
-
-
Data Analysis:
-
Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
Compare the VMR at each pressure level across the different experimental groups.
-
Assessment of Gastrointestinal Motility: Charcoal Meal Transit
This method measures the rate of transit of a non-absorbable marker through the small intestine.
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needle
-
Ruler
Procedure:
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
This compound Administration: Administer the final dose of this compound or vehicle 30-60 minutes before the charcoal meal.
-
Charcoal Meal Administration: Administer a fixed volume (e.g., 1.5 ml) of the charcoal meal suspension via oral gavage.
-
Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement:
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the percentage of transit among the experimental groups.
-
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound in a preclinical IBS model.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experiments.
Table 1: Effect of this compound on Visceral Hypersensitivity (Visceromotor Response to Colorectal Distension)
| Treatment Group | N | VMR at 20 mmHg (AUC) | VMR at 40 mmHg (AUC) | VMR at 60 mmHg (AUC) | VMR at 80 mmHg (AUC) |
| Control | |||||
| WAS + Vehicle | |||||
| WAS + this compound (10 mg/kg) | |||||
| WAS + this compound (20 mg/kg) | |||||
| WAS + this compound (50 mg/kg) | |||||
| All values to be presented as mean ± SEM. Statistical significance to be indicated. |
Table 2: Effect of this compound on Gastrointestinal Motility (Charcoal Meal Transit)
| Treatment Group | N | Total Small Intestine Length (cm) | Distance Traveled by Charcoal (cm) | Gastrointestinal Transit (%) |
| Control | ||||
| WAS + Vehicle | ||||
| WAS + this compound (10 mg/kg) | ||||
| WAS + this compound (20 mg/kg) | ||||
| WAS + this compound (50 mg/kg) | ||||
| All values to be presented as mean ± SEM. Statistical significance to be indicated. |
Conclusion
The protocols and frameworks provided herein offer a comprehensive guide for the preclinical evaluation of this compound in a rodent model of IBS. By systematically assessing its effects on visceral hypersensitivity and gastrointestinal motility, researchers can elucidate the therapeutic potential of this compound for IBS and provide a strong foundation for further drug development and clinical investigation. The dual mechanism of action of this compound makes it a compelling candidate for alleviating the complex symptomatology of IBS.
References
- 1. What is this compound Methylsulfate used for? [synapse.patsnap.com]
- 2. valencelabs.co [valencelabs.co]
- 3. pillintrip.com [pillintrip.com]
- 4. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 5. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Techniques for Quantifying Tiemonium in Plasma Samples
Introduction
Tiemonium methylsulphate is a quaternary ammonium (B1175870) antimuscarinic agent used to relieve visceral spasms affecting the intestine, biliary system, uterus, and urinary bladder.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring to ensure safety and efficacy. This document provides detailed protocols and comparative data for the analysis of this compound in plasma, primarily focusing on Ultra-Performance Liquid Chromatography (UPLC) with UV detection, a validated and accessible method for this purpose.
Overview of Analytical Methodologies
Several analytical techniques have been developed for the determination of this compound methylsulphate in pharmaceutical and biological samples. While spectrophotometric methods exist, chromatographic methods like UPLC are generally preferred for their superior selectivity and sensitivity, especially in complex biological matrices like plasma.[1][3] A validated UPLC-UV method has been successfully applied for quantifying this compound in biofluids, offering a simple, fast, and reliable approach suitable for routine analysis.[1][4]
Quantitative Data Summary
The following table summarizes the key performance parameters of a validated UPLC-UV method for the quantification of this compound Methylsulphate (TMS) in biological samples.
| Parameter | Reported Values | Reference |
| Method | Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | [1][4][5] |
| Linearity Range | Up to 10 µg/mL | [1][4][5] |
| Correlation Coefficient (r²) | > 0.998 | [1][4] |
| Limit of Detection (LOD) | 0.12 - 0.15 µg/mL | [1][4][5] |
| Limit of Quantitation (LOQ) | 0.37 - 0.50 µg/mL | [1][4][5] |
| Intra-day Accuracy (% Recovery) | 99.13% - 101.76% | [4][5] |
| Inter-day Accuracy (% Recovery) | 98.81% - 101.05% | [4] |
| Intra-day Precision (% RSD) | 0.40% - 1.01% | [5] |
| Inter-day Precision (% RSD) | 0.41% - 2.26% | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by UPLC-UV
This protocol details a validated UPLC method for determining this compound methylsulphate in plasma samples.
1. Principle
This compound is first isolated from the plasma matrix using liquid-liquid extraction (LLE). The extracted analyte is then separated from endogenous components on a C18 reversed-phase column and quantified using a UV detector at 240 nm.[1][4]
2. Materials and Reagents
-
This compound Methylsulphate (TMS) reference standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Deionized Water
-
Human Plasma (Drug-free)
-
Extraction Solvent (e.g., Ethyl Acetate, Diethyl Ether - requires optimization)
3. Instrumentation
-
UPLC system equipped with a UV or Diode Array Detector (DAD)
-
Column: Reversed-phase Gemini 3U, C18, 110R (150 x 4.6 mm, 3 µm)[1][4]
-
Centrifuge
-
Vortex Mixer
-
Sample Evaporation System (e.g., Nitrogen evaporator)
4. Sample Preparation: Liquid-Liquid Extraction (LLE)
A meticulous liquid-phase extraction is necessary to isolate this compound from the biological matrix.[1][4]
Caption: Liquid-liquid extraction workflow for this compound isolation from plasma.
5. UPLC Operating Conditions
| Parameter | Condition |
| Column | Gemini 3U, C18, 110R (150 x 4.6 mm, 3 µm)[1][4] |
| Mobile Phase | Methanol:Acetonitrile:5mM NaH₂PO₄ (90:5:5, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 240 nm[1][4] |
| Injection Volume | 10 - 20 µL (Typical) |
| Column Temperature | Ambient |
| Run Time | ~ 2.0 minutes (Retention time ~1.12-1.20 min)[1][4] |
6. Protocol Steps
-
Standard and QC Preparation: Prepare stock solutions of this compound methylsulphate in a suitable solvent like ethanol (B145695) or methanol.[5][6] Serially dilute the stock solution with drug-free plasma to prepare calibration curve standards (e.g., 1.0, 3.0, 5.0, 7.0, 10.0 µg/mL) and quality control (QC) samples.[4]
-
Sample Extraction:
-
Pipette an aliquot of plasma (sample, standard, or QC) into a clean centrifuge tube.
-
Perform the liquid-liquid extraction as outlined in the workflow diagram above.
-
-
UPLC Analysis:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample extract into the UPLC system.
-
Record the chromatogram and integrate the peak area corresponding to the retention time of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the nominal concentration of the prepared standards.[4]
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak areas from the calibration curve.
-
Analytical Workflow Visualization
The following diagram illustrates the overall process from sample injection to final data analysis.
Caption: General workflow for UPLC-UV analysis and data processing.
References
- 1. New validated UPLC method for the determination of tiemoniummethylsulphate in pharmaceutical and biosamples - MedCrave online [medcraveonline.com]
- 2. - MedCrave online [medcraveonline.com]
- 3. ijacskros.com [ijacskros.com]
- 4. scispace.com [scispace.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. eurjchem.com [eurjchem.com]
Application Notes and Protocols: Tiemonium in Combination Therapy for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium, a quaternary ammonium (B1175870) antimuscarinic agent, is recognized for its antispasmodic properties. Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) and histamine, as well as the stabilization of calcium bonds with membrane phospholipids (B1166683) and proteins. This activity inhibits the intracellular contractile proteins of visceral cells, leading to the relaxation of smooth muscle and alleviation of pain. Clinical research is exploring the potential of this compound in combination with other drugs to enhance therapeutic outcomes in various conditions. This document provides detailed application notes and protocols for the clinical investigation of this compound in combination therapies, with a focus on its application in inflammatory joint diseases such as Calcium Pyrophosphate Deposition (CPPD) disease.
Mechanism of Action: Signaling Pathways
This compound exerts its effects through a multi-faceted mechanism targeting smooth muscle contraction. The following diagram illustrates the key signaling pathways influenced by this compound.
Caption: Signaling pathway of this compound's antispasmodic action.
Combination Therapy in Clinical Research: this compound and Colchicine (B1669291) for CPPD
While direct clinical trial data for a this compound-Colchicine combination is not widely published, research into combination therapies for CPPD provides a strong rationale for such investigations. CPPD is an inflammatory arthritis characterized by the deposition of calcium pyrophosphate crystals in joints.[1][2] The standard of care often involves anti-inflammatory agents to manage acute flares.[1][2][3]
Colchicine is a well-established treatment for crystal-induced arthritis, functioning by inhibiting neutrophil chemotaxis and activation, thereby reducing the inflammatory response to crystals.[4] The combination with this compound, with its smooth muscle relaxant and potential anti-inflammatory properties, could offer a synergistic effect in managing the pain and inflammation associated with CPPD.
Data Presentation: Clinical Trial Data for Acute CPPD Arthritis Treatment
The following table summarizes quantitative data from the COLCHICORT clinical trial (NCT03128905), which compared the efficacy and safety of colchicine and prednisone (B1679067) for acute CPPD arthritis in hospitalized patients.[5] This data can serve as a benchmark for designing and evaluating future studies, including those with this compound combination therapies.
| Parameter | Colchicine Group (n=48) | Prednisone Group (n=46) | p-value |
| Primary Outcome | |||
| Mean Change in Pain (VAS, 0-100mm) at 24h | -36.6 ± 32.1 | -37.7 ± 19.4 | Equivalence |
| Secondary Outcomes | |||
| Responders at 24h (>50% pain reduction or VAS <40) | 64.6% | 66.7% | 1 |
| Responders at 48h | 63.0% | 72.7% | 0.45 |
| Adverse Events | |||
| Any Adverse Event | 50.9% | 37.0% | 0.21 |
| Diarrhea | 26.3% | 7.3% | |
| Onset of Hypertension | 1.8% | 12.7% | |
| Hyperglycemia | 0% | 5.5% | |
| Insomnia | 0% | 5.5% |
Data from the COLCHICORT trial (per-protocol population).[5]
Experimental Protocols
The following is a representative, detailed methodology for a clinical trial investigating a combination therapy for acute CPPD arthritis, based on established protocols.
Study Title: A Randomized, Controlled, Double-Blind Clinical Trial to Evaluate the Efficacy and Safety of this compound Methylsulphate in Combination with Colchicine for the Treatment of Acute Calcium Pyrophosphate Deposition (CPPD) Arthritis.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound in combination with colchicine in reducing pain in patients with acute CPPD arthritis compared to colchicine alone.
-
Secondary Objectives: To evaluate the effect of the combination therapy on joint swelling, tenderness, and overall patient-reported outcomes. To assess the safety and tolerability of the combination therapy.
Study Design
A multicenter, randomized, double-blind, active-control study.
References
- 1. Frontiers | Recent advances in the therapeutic management of calcium pyrophosphate deposition disease [frontiersin.org]
- 2. Treatment strategies for calcium pyrophosphate deposition disease [explorationpub.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Colchicine or Prednisone for the Treatment of Acute Calcium Pyrophosphate Deposition Arthritis: A Multicenter Randomized Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tiemonium Concentration for Maximal Smooth Muscle Relaxation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Tiemonium concentration for maximal smooth muscle relaxation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing smooth muscle relaxation?
A1: this compound methylsulfate (B1228091) exhibits a dual mechanism of action. Primarily, it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting acetylcholine-induced smooth muscle contractions.[1][2][3] Additionally, it is understood to interfere with calcium ion channels, reducing the influx of extracellular calcium which is essential for muscle contraction.[1] This combined action on both receptor-mediated and direct muscle cell stimulation pathways contributes to its antispasmodic effects.[1]
Q2: Which type of smooth muscle is most responsive to this compound?
A2: this compound is broadly effective on visceral smooth muscles. It is commonly used to reduce spasms in the intestine, biliary system, bladder, and uterus.[3] Its primary application targets the smooth muscles of the gastrointestinal tract.[1]
Q3: How does this compound's mechanism differ from other antispasmodics like atropine (B194438) and papaverine?
A3: Like atropine, this compound competitively antagonizes cholinergic stimulation.[2] However, it is considered less specific than atropine.[2] Unlike papaverine, which primarily slows the influx of extracellular calcium, this compound is thought to inhibit the release of calcium from intracellular stores and reinforce its binding to membrane phospholipids.[2]
Q4: What is a typical starting concentration range for this compound in in-vitro experiments?
A4: While specific optimal concentrations can vary based on the tissue type and experimental conditions, a common starting point for many antispasmodic drugs in isolated organ bath experiments is in the micromolar (µM) range. It is recommended to perform a pilot dose-response curve to determine the effective concentration range for your specific tissue and experimental setup.
Q5: How can I determine the IC50 of this compound for my specific smooth muscle preparation?
A5: To determine the half-maximal inhibitory concentration (IC50), you would first induce a submaximal, sustained contraction in your smooth muscle tissue using an agonist (e.g., acetylcholine or potassium chloride). Then, you would cumulatively add increasing concentrations of this compound to the organ bath and record the resulting relaxation. The IC50 is the concentration of this compound that produces 50% of the maximal relaxation.
Data Presentation
The following tables summarize hypothetical dose-response data for this compound methylsulfate on various smooth muscle preparations. These values are for illustrative purposes to demonstrate appropriate data presentation, as specific experimental data for this compound is not consistently available in publicly accessible literature. Researchers should determine these values experimentally for their specific conditions.
Table 1: Hypothetical Inhibitory Effects of this compound on Acetylcholine-Induced Smooth Muscle Contraction
| Tissue Type | Agonist (Acetylcholine) Concentration | This compound Effective Concentration Range (µM) | This compound IC50 (µM) |
| Guinea Pig Ileum | 1 µM | 0.1 - 10 | ~1.5 |
| Rat Colon | 1 µM | 0.5 - 20 | ~3.2 |
| Rabbit Jejunum | 1 µM | 0.2 - 15 | ~2.8 |
Table 2: Hypothetical Inhibitory Effects of this compound on High KCl-Induced Smooth Muscle Contraction
| Tissue Type | Agonist (KCl) Concentration | This compound Effective Concentration Range (µM) | This compound IC50 (µM) |
| Guinea Pig Ileum | 60 mM | 1 - 50 | ~10.5 |
| Rat Colon | 60 mM | 5 - 100 | ~25.0 |
| Rabbit Jejunum | 60 mM | 2 - 75 | ~18.7 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 on Acetylcholine-Induced Contraction of Guinea Pig Ileum
1. Tissue Preparation:
- Humanely euthanize a guinea pig according to institutional guidelines.
- Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution at room temperature.
- Gently remove the mesenteric attachment and luminal contents.
- Cut the ileum into segments of 2-3 cm in length.
2. Organ Bath Setup:
- Mount a segment of the ileum in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply an initial tension of 1 gram and allow the tissue to equilibrate for 45-60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
- After equilibration, obtain a stable baseline.
- Induce a submaximal contraction with acetylcholine (ACh), typically around 1 µM.
- Once the contraction has reached a stable plateau, add this compound methylsulfate in a cumulative manner, starting from a low concentration (e.g., 0.1 µM) and increasing in logarithmic increments until maximal relaxation is achieved.
- Allow the tissue to stabilize at each concentration before adding the next.
4. Data Analysis:
- Record the tension at each this compound concentration.
- Express the relaxation at each concentration as a percentage of the maximal ACh-induced contraction.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
- Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
References
Tiemonium Stability & Degradation in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Tiemonium methylsulphate (TMS) in aqueous solutions. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light, and the presence of oxidizing agents.[1][2] Forced degradation studies have shown that this compound is highly susceptible to degradation under acidic and photolytic conditions.[1][2] Its degradation is less significant in basic and oxidative environments and it is relatively stable under thermal stress.[1][2]
Q2: Under which conditions is this compound most stable?
A2: this compound demonstrates the highest stability in neutral aqueous solutions, protected from light, and at controlled room or refrigerated temperatures.[1][3] It is also relatively stable under thermal stress for short periods.[1]
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: Degradation of this compound, particularly under acidic conditions, can lead to the formation of specific degradation products.[4][5] While detailed structures of all degradation products are complex, analytical methods have been developed to separate and identify them from the intact drug.[4][5][6]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, are recommended for monitoring this compound degradation.[1][4][5][6][7] These methods can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][5][7]
Q5: Are there any established stability-indicating HPLC methods for this compound?
A5: Yes, several validated stability-indicating HPLC methods have been published. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and a phosphate (B84403) buffer at a controlled pH, with UV detection typically at 235 nm.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in solution. | Degradation due to inappropriate storage conditions. | Prepare fresh solutions and store them protected from light, in a neutral pH buffer, and at a recommended temperature (e.g., 4°C for short-term storage).[3] |
| Inaccurate initial weighing or dilution. | Verify the calibration and accuracy of your balance and volumetric glassware. Perform a concentration check of the stock solution immediately after preparation. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | This is expected under stress conditions. Use a validated stability-indicating HPLC method to identify and quantify these peaks.[1][5] Compare the chromatogram with a freshly prepared, unstressed sample. |
| Contamination of the sample or mobile phase. | Ensure the purity of the solvent and reagents used. Filter all solutions before injection into the HPLC system. | |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control parameters such as pH, temperature, light exposure, and concentration across all experiments. Use a consistent source and batch of this compound. |
| Issues with the analytical method. | Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.[1][4] |
Data on this compound Degradation
The following table summarizes the percentage of this compound methylsulphate degradation observed under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 3 hours | Ambient | Significant | [1] |
| 1.0N HCl | 3 hours | Ambient | Significant | [1] | |
| 2N H₂SO₄ | 7 hours | Cold | Liable to degradation | [5] | |
| Base Hydrolysis | 1.0N NaOH | 3 hours | Ambient | Marginal | [1] |
| Oxidative Degradation | 3% H₂O₂ | - | - | Marginal | [1] |
| Photolytic Degradation | UV Radiation | 3 hours | Ambient | Significant | [1] |
| Thermal Degradation | Heat | 1 hour | 50-70°C | Insignificant | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Methylsulphate
This protocol outlines the general procedure for conducting a forced degradation study on this compound methylsulphate to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound methylsulphate in a suitable solvent (e.g., methanol or water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl).
-
Keep the solution at room temperature or reflux for a defined period (e.g., 3 hours).[1]
-
Neutralize the solution with an appropriate base (e.g., NaOH) before analysis.
-
-
Base Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 1N NaOH).
-
Keep the solution at room temperature or reflux for a defined period (e.g., 3 hours).[1]
-
Neutralize the solution with an appropriate acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
To a specific volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature for a defined period.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a UV light source (e.g., in a photostability chamber) for a defined period (e.g., 3 hours).[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Thermal Degradation:
-
Heat the stock solution in a sealed container at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 1 hour).[1]
-
Allow the solution to cool to room temperature before analysis.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating analytical method (e.g., HPLC). Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides an example of an HPLC method suitable for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05M potassium dihydrogen phosphate (e.g., in a ratio of 20:5:80 v/v/v).[5][6]
-
pH: Adjust the pH of the mobile phase to 3.0 ± 0.1 with orthophosphoric acid.[5][6]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions of this compound and the samples from the forced degradation study.
-
Record the chromatograms and determine the retention times and peak areas for this compound and its degradation products. The retention time for this compound is expected to be around 2.74 min under these conditions.[5]
-
Visualizations
Caption: Factors influencing this compound degradation in aqueous solutions.
Caption: Workflow for a this compound forced degradation study.
Caption: Troubleshooting inconsistent this compound stability results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. journalijar.com [journalijar.com]
- 6. Stability Indicating Chromatographic Methods For The Determination Of this compound Methylsulphate [journalijar.com]
- 7. theamericanjournals.com [theamericanjournals.com]
Identifying unexpected off-target effects of Tiemonium in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiemonium in animal studies. The information is designed to help identify and address unexpected off-target effects that may be encountered during experimentation.
Disclaimer: Specific preclinical safety data on this compound in animal models is limited in publicly available literature. Therefore, some of the potential off-target effects and troubleshooting advice provided here are based on the known pharmacology of this compound as an anticholinergic and antihistaminic agent, and the common effects observed with drugs in these classes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors.[1] Its antispasmodic effect is also attributed to its ability to stabilize cell membranes and modulate calcium ion availability, which is crucial for smooth muscle contraction.[1][2]
Q2: Have any teratogenic effects of this compound been observed in animal studies?
A2: Animal studies of this compound Methylsulphate have not revealed any teratogenic effects.[2]
Q3: What are the potential, but not definitively reported in animal studies, cardiovascular off-target effects of this compound?
A3: Based on its anticholinergic properties and limited human data suggesting a risk of hypotension and tachycardia, researchers should be vigilant for changes in blood pressure and heart rate in animal models.[2] Anticholinergic drugs can cause tachycardia by blocking the vagal nerve's influence on the heart.[3]
Q4: Are there any potential central nervous system (CNS) off-target effects to be aware of?
Troubleshooting Guide
Cardiovascular System
Issue: Unexpected decrease in blood pressure (hypotension) and/or increase in heart rate (tachycardia) observed after this compound administration.
-
Possible Cause 1: Anticholinergic Effect. this compound's blockade of muscarinic receptors can lead to vasodilation and tachycardia.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the effect is dose-dependent. A clear relationship between increasing doses and the severity of the cardiovascular changes would support a drug-related effect.
-
Continuous Monitoring: Utilize telemetry to continuously monitor blood pressure and heart rate in conscious, freely moving animals to avoid the confounding effects of anesthesia.[5]
-
Control Groups: Ensure the use of appropriate vehicle-treated control groups to rule out procedural artifacts.
-
Pharmacological Blockade: In ex vivo preparations (e.g., isolated artery rings), pre-treatment with a muscarinic agonist should demonstrate a competitive antagonism by this compound.
-
Central Nervous System
Issue: Animals exhibit signs of sedation, lethargy, or unexpected changes in motor activity.
-
Possible Cause 1: Antihistaminic Effect. this compound's affinity for H1 receptors, which are present in the CNS, could lead to sedative effects, similar to first-generation antihistamines.[1]
-
Possible Cause 2: Anticholinergic CNS Effect. Blockade of central muscarinic receptors can lead to CNS depression.[3]
-
Troubleshooting Steps:
-
Behavioral Assessments: Conduct standardized behavioral tests such as the open field test to quantify locomotor activity and exploratory behavior.
-
Neurological Scoring: Use a standardized scoring system to assess alertness, posture, and coordination.
-
Dose-Response Evaluation: Characterize the dose at which CNS effects become apparent and assess their duration.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when investigating potential off-target effects of this compound.
Table 1: Cardiovascular Parameters in Conscious Telemetered Dogs Following Intravenous this compound Administration
| Dose Group (mg/kg) | N | Mean Arterial Pressure (mmHg) - Change from Baseline | Heart Rate (bpm) - Change from Baseline |
| Vehicle Control | 6 | -2 ± 3 | +5 ± 8 |
| This compound (Low Dose) | 6 | -10 ± 5 | +25 ± 10 |
| This compound (Mid Dose) | 6 | -25 ± 8 | +50 ± 15 |
| This compound (High Dose) | 6 | -40 ± 12 | +75 ± 20 |
| * Indicates statistically significant difference from vehicle control (p < 0.05). |
Table 2: Locomotor Activity in Mice Following Oral this compound Administration (Open Field Test)
| Dose Group (mg/kg) | N | Total Distance Traveled (cm) in 30 min | Rearing Frequency in 30 min |
| Vehicle Control | 10 | 2500 ± 300 | 45 ± 8 |
| This compound (Low Dose) | 10 | 2350 ± 280 | 42 ± 7 |
| This compound (Mid Dose) | 10 | 1800 ± 250 | 30 ± 6 |
| This compound (High Dose) | 10 | 1200 ± 200 | 15 ± 5 |
| * Indicates statistically significant difference from vehicle control (p < 0.05). |
Experimental Protocols
Cardiovascular Safety Pharmacology in Conscious Dogs
-
Objective: To assess the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, unrestrained dogs.
-
Methodology:
-
Animal Model: Beagle dogs, surgically implanted with telemetry transmitters for the measurement of cardiovascular parameters.
-
Housing: Animals are housed in a quiet, controlled environment to minimize stress.
-
Dosing: this compound is administered intravenously at escalating doses, with a sufficient washout period between each dose. A vehicle control group is included.
-
Data Collection: Cardiovascular data (systolic, diastolic, and mean arterial pressure; heart rate; and ECG intervals such as PR, QRS, and QT) are continuously recorded before and after drug administration.
-
Analysis: Data are analyzed for statistically significant changes from baseline and compared to the vehicle control group.
-
Assessment of CNS Depressant Activity in Mice
-
Objective: To evaluate the potential sedative effects of this compound using the open field test.
-
Methodology:
-
Animal Model: Male Swiss albino mice.
-
Apparatus: An open field apparatus consisting of a square arena with walls, divided into squares. The arena is equipped with infrared beams to automatically track movement.
-
Dosing: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.
-
Procedure: Thirty minutes after dosing, each mouse is placed in the center of the open field, and its activity (total distance traveled, number of line crossings, rearing frequency) is recorded for a set period (e.g., 30 minutes).
-
Analysis: The mean values for each parameter are calculated for each group and compared using appropriate statistical tests.
-
Visualizations
Caption: this compound's primary antagonistic signaling pathways.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viset | 50 mg | Tablet | ভিসেট ৫০ মি.গ্রা. ট্যাবলেট | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deliriant - Wikipedia [en.wikipedia.org]
- 5. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize tachyphylaxis with repeated Tiemonium administration.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing tachyphylaxis associated with repeated Tiemonium administration. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an antispasmodic agent that primarily acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Similar to atropine (B194438), it blocks the action of acetylcholine, a neurotransmitter responsible for parasympathetic nerve impulses that lead to smooth muscle contraction.[1][2] Additionally, this compound exhibits a stabilizing effect on cell membranes and interferes with calcium ion availability, contributing to its spasmolytic effects.[1]
Q2: What is tachyphylaxis, and why is it a concern with repeated this compound administration?
Tachyphylaxis is the rapid development of decreased drug response following repeated administration.[3][4] With repeated exposure to a muscarinic antagonist like this compound, the target receptors can become desensitized, leading to a reduced therapeutic effect. This phenomenon is a significant concern in experimental settings and clinical applications where sustained efficacy is required.
Q3: What are the molecular mechanisms underlying tachyphylaxis to muscarinic antagonists?
The primary mechanisms involve changes at the cellular and receptor level:
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Receptor Desensitization: This is a rapid process that can occur within minutes to hours.[5] It often involves the phosphorylation of the muscarinic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its downstream G-protein signaling pathway.[5][6]
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Receptor Internalization: Following phosphorylation and β-arrestin binding, the receptors can be removed from the cell surface via endocytosis, a process known as internalization or sequestration.[5][6] This reduces the number of available receptors to bind with this compound.
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Receptor Downregulation: With prolonged or repeated exposure to an antagonist, the total number of receptors may decrease, a process termed downregulation.[6] This is a longer-term adaptation compared to desensitization and internalization.
Troubleshooting Guide: Managing this compound-Induced Tachyphylaxis
Issue: Diminished response to this compound in my experimental model after repeated doses.
This is a classic presentation of tachyphylaxis. Here are some strategies to investigate and mitigate this effect:
| Troubleshooting Step | Rationale | Experimental Approach |
| 1. Optimize Dosing Regimen | Continuous receptor blockade can accelerate tachyphylaxis. Intermittent dosing allows for receptor resensitization. | Implement a "drug holiday" or washout period between this compound administrations. The duration of this period should be determined empirically for your specific model. |
| 2. Titrate to the Lowest Effective Dose | Using a higher than necessary dose can saturate receptors and drive desensitization and downregulation more rapidly.[7] | Perform a dose-response curve to determine the minimal concentration of this compound that achieves the desired biological effect. |
| 3. Investigate Alternative Administration Schedules | The frequency and timing of drug administration can influence the development of tachyphylaxis. | Compare the effects of a single bolus dose versus a continuous infusion at a lower concentration over the same time period. |
| 4. Consider Combination Therapy | If the therapeutic goal allows, combining this compound with a drug that has a different mechanism of action may allow for a lower dose of this compound, thereby reducing the likelihood of tachyphylaxis. | This is highly dependent on the experimental context and would require careful consideration of potential drug-drug interactions. |
| 5. Assess for Receptor Recovery | Understanding the time course of receptor resensitization can help in designing more effective dosing schedules. | After inducing tachyphylaxis, measure the functional response to this compound at various time points following its withdrawal. |
Experimental Protocols
Protocol 1: Induction and Quantification of this compound-Induced Tachyphylaxis in Isolated Smooth Muscle Tissue
Objective: To induce and measure the degree of tachyphylaxis to this compound in an ex vivo smooth muscle preparation (e.g., guinea pig ileum).
Materials:
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Isolated smooth muscle tissue (e.g., guinea pig ileum segment)
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Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 at 37°C
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Isometric force transducer and data acquisition system
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This compound methylsulfate (B1228091) solutions of varying concentrations
-
Acetylcholine (ACh) or other suitable contractile agonist
-
Pipettes and standard laboratory glassware
Methodology:
-
Mount the smooth muscle strip in the organ bath under a resting tension of 1 gram and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Baseline Dose-Response: Generate a cumulative concentration-response curve for the contractile agonist (e.g., ACh) to establish the baseline maximal contraction.
-
Induction of Tachyphylaxis:
-
Expose the tissue to a submaximal effective concentration of this compound (e.g., EC75) for a defined period (e.g., 60 minutes).
-
Alternatively, administer repeated bolus doses of this compound at fixed intervals (e.g., every 15 minutes for 1 hour).
-
-
Washout: Thoroughly wash the tissue with fresh physiological saline solution to remove this compound.
-
Post-Tiemonium Dose-Response: After the washout period, generate a second cumulative concentration-response curve for the same contractile agonist.
-
Data Analysis: Compare the dose-response curves before and after this compound exposure. A rightward shift in the EC50 and/or a decrease in the maximal response indicates tachyphylaxis.
Protocol 2: Assessing Muscarinic Receptor Density Following Repeated this compound Exposure
Objective: To quantify the change in muscarinic receptor density in a cell culture model or tissue homogenate after prolonged exposure to this compound.
Materials:
-
Cell line expressing muscarinic receptors (e.g., CHO-M3 cells) or homogenized tissue from an animal model.
-
This compound methylsulfate.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Scintillation counter and vials.
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Filtration apparatus.
-
Protein assay kit (e.g., BCA assay).
Methodology:
-
Cell Culture Model:
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Culture cells to confluence.
-
Treat one group of cells with this compound (at a concentration and duration determined from functional assays) and a control group with vehicle.
-
-
Membrane Preparation:
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Radioligand Binding Assay:
-
Incubate membrane preparations with a saturating concentration of the radiolabeled antagonist in the presence (for non-specific binding) and absence (for total binding) of a high concentration of an unlabeled antagonist (e.g., atropine).
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Normalize the specific binding to the protein concentration of the membrane preparation.
-
Compare the receptor density (fmol/mg protein) between the this compound-treated and control groups. A significant decrease in the treated group indicates receptor downregulation.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a Contractile Agonist Before and After Repeated this compound Exposure
| Treatment Group | EC50 (nM) | Emax (% of baseline) |
| Control (Baseline) | 150 | 100 |
| After Repeated this compound | 450 | 85 |
This table illustrates a rightward shift in the EC50 and a slight reduction in the maximal effect, indicative of tachyphylaxis.
Table 2: Hypothetical Muscarinic Receptor Density Data from a Radioligand Binding Assay
| Treatment Group | Receptor Density (fmol/mg protein) | % Change from Control |
| Control (Vehicle) | 250 ± 25 | - |
| This compound-Treated | 175 ± 20 | -30% |
This table shows a significant reduction in muscarinic receptor density following prolonged this compound exposure, suggesting receptor downregulation.
Visualizations
Caption: Signaling pathway of muscarinic receptor tachyphylaxis.
Caption: Workflow for inducing and measuring tachyphylaxis.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirements for angiotensin tachyphylaxis in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments involving Tiemonium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antispasmodic agent that primarily acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, leading to muscle relaxation.[1] Additionally, this compound has been shown to interfere with calcium ion mobilization, which is essential for muscle contraction, and exhibits a weak affinity for histamine (B1213489) H1 receptors.[1]
Q2: What are the recommended solvents and storage conditions for this compound methylsulfate (B1228091) stock solutions?
A2: this compound methylsulfate is soluble in water and methanol (B129727).[4][5] For in vitro experiments, stock solutions are commonly prepared in methanol or a suitable buffer.[4][5] It is recommended to store stock solutions at 4°C and protected from light.[6] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Q3: Can this compound be used in both in vitro and in vivo studies?
A3: Yes, this compound is suitable for both in vitro and in vivo experimental models. In vitro studies often utilize isolated organ bath preparations to investigate its effects on smooth muscle contractility.[1][7][8][9][10] In vivo studies in animal models are employed to assess its impact on physiological processes such as gastrointestinal motility.[11][12][13]
Q4: What are the known off-target effects of this compound?
A4: While this compound primarily targets muscarinic receptors, it is not highly selective for specific subtypes (M1, M2, M3, etc.).[1][14] This lack of selectivity can lead to a range of effects, as different muscarinic receptor subtypes are distributed throughout various tissues. For instance, antagonism of M2 receptors can sometimes lead to an increase in acetylcholine release, which might counteract the desired smooth muscle relaxation.[14] It also has a weak affinity for histamine H1 receptors.[1] Researchers should consider these potential off-target effects when interpreting their data.
Troubleshooting Guides
In Vitro Experiments (e.g., Isolated Organ Bath)
Problem 1: Inconsistent or weak inhibitory effect of this compound on agonist-induced smooth muscle contraction.
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Possible Cause 1: Incorrect this compound concentration.
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Possible Cause 2: Degradation of this compound.
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Possible Cause 3: Tissue desensitization or tachyphylaxis.
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Solution: Repeated application of high concentrations of agonists can lead to receptor desensitization. Ensure adequate washout periods between agonist applications to allow the tissue to return to baseline.
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Possible Cause 4: Issues with the isolated tissue preparation.
Problem 2: High variability between replicate experiments.
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Possible Cause 1: Inconsistent tissue preparation.
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Solution: Standardize the size and orientation of the isolated tissue segments. Ensure consistent tension is applied to the tissue at the start of each experiment.[10]
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Possible Cause 2: Fluctuation in organ bath conditions.
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Possible Cause 3: Pipetting errors.
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Solution: Use calibrated pipettes and ensure accurate and consistent addition of this compound and other reagents to the organ bath.
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In Vivo Experiments (e.g., Intestinal Motility Studies)
Problem 3: No significant effect of this compound on intestinal motility.
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Possible Cause 1: Inadequate dosage.
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Solution: The effective dose of muscarinic antagonists can be significantly higher than anticipated.[14] Perform a dose-response study to determine the optimal dose of this compound for your animal model.
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Possible Cause 2: Route of administration.
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Solution: The bioavailability of this compound can vary depending on the route of administration (e.g., oral, intraperitoneal, intravenous). Consider the pharmacokinetics of this compound and choose the most appropriate administration route for your experimental question.
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Possible Cause 3: Animal stress.
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Solution: Stress can significantly impact gastrointestinal motility.[12] Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
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Problem 4: Unexpected side effects observed in treated animals.
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Possible Cause 1: Off-target effects.
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Solution: this compound's antagonism of various muscarinic receptor subtypes can lead to systemic effects such as changes in heart rate, dry mouth, and blurred vision at higher doses.[3][20] Carefully observe and record any adverse effects. Consider using a more selective antagonist if available and appropriate for your study.
-
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Possible Cause 2: Vehicle effects.
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Solution: Ensure the vehicle used to dissolve and administer this compound is inert and does not cause any physiological effects. Administer a vehicle-only control group to account for any potential effects of the vehicle.
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Data Presentation
Table 1: Physicochemical Properties of this compound Methylsulfate
| Property | Value | Reference |
| Molecular Formula | C18H24NO2S·CH3O4S | [5] |
| Molecular Weight | 429.55 g/mol | [5] |
| Appearance | White or almost white crystalline powder | [18] |
| Solubility | Soluble in water and methanol | [4][5] |
| λmax in water | 234 nm | [21] |
Table 2: Example IC50 Values for this compound against Acetylcholine-Induced Contractions
| Tissue | Agonist | This compound IC50 (µM) |
| Guinea Pig Ileum | Acetylcholine | 0.5 - 2.0 |
| Rat Colon | Acetylcholine | 1.0 - 5.0 |
| Human Bladder | Carbachol | 0.8 - 3.5 |
Note: These are example values and the actual IC50 may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Methylsulfate Stock Solution (10 mM)
-
Materials:
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This compound methylsulfate powder
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Methanol (HPLC grade)
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Calibrated analytical balance
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Volumetric flask (e.g., 10 mL)
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Micro-pipettes and sterile tips
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Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound methylsulfate for a 10 mM solution (Molecular Weight = 429.55 g/mol ). For 10 mL of a 10 mM solution, weigh out 4.2955 mg.
-
Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the flask.[4]
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Vortex the solution until the powder is completely dissolved.
-
Add methanol to the flask up to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Isolated Guinea Pig Ileum Motility Assay
-
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Acetylcholine (agonist)
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This compound methylsulfate stock solution
-
Surgical instruments (scissors, forceps)
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Suture thread
-
-
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the ileal segment by gently flushing the lumen with Krebs-Henseleit solution.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Tissue Mounting:
-
Tie one end of the ileum segment to a fixed hook at the bottom of the organ bath chamber.
-
Tie the other end to a force-displacement transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
-
Experimentation:
-
After equilibration, induce a submaximal contraction with a fixed concentration of acetylcholine (e.g., 1 µM).
-
Once the contraction has stabilized, add increasing concentrations of this compound methylsulfate to the bath in a cumulative manner.
-
Record the relaxation response at each concentration.
-
Wash the tissue thoroughly and allow it to return to baseline before starting the next experiment.
-
-
Data Analysis:
-
Measure the amplitude of contraction at baseline and after the addition of each concentration of this compound.
-
Calculate the percentage inhibition of the acetylcholine-induced contraction for each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.[15][16][17]
-
-
Mandatory Visualization
Caption: this compound's dual mechanism of action on smooth muscle cells.
Caption: Workflow for an isolated organ bath experiment with this compound.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. journalijar.com [journalijar.com]
- 6. eurjchem.com [eurjchem.com]
- 7. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 17. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 18. japsonline.com [japsonline.com]
- 19. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 20. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
Potential interference of Tiemonium with fluorescent calcium indicators.
Welcome to our dedicated technical support center for researchers utilizing Tiemonium in conjunction with fluorescent calcium indicators. This resource provides essential guidance on potential interactions and offers troubleshooting strategies to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it affect my calcium signaling experiments?
A1: this compound is an antispasmodic drug that exhibits a dual mechanism of action. Primarily, it is a competitive antagonist of muscarinic cholinergic receptors. Secondly, it has a "papaverine-like" non-specific antispasmodic effect. Unlike papaverine (B1678415), which slows the influx of extracellular calcium, this compound is thought to reinforce the binding of calcium to membrane phospholipids (B1166683) and inhibit the release of calcium from intracellular stores.[1] This is a critical consideration as it directly modulates intracellular calcium availability, the very parameter you are measuring with fluorescent indicators.
Q2: Could this compound directly interfere with my fluorescent calcium indicator (e.g., Fluo-4, Fura-2)?
A2: While there is no direct evidence in the current literature of this compound quenching or enhancing the fluorescence of common calcium indicators, it remains a theoretical possibility. Such interactions can occur through various mechanisms, including spectral overlap (autofluorescence of the compound) or direct molecular interaction (quenching). It is crucial to perform control experiments to rule out such artifacts.
Q3: Is this compound known to be autofluorescent?
A3: The autofluorescent properties of this compound have not been extensively documented in publicly available literature. Autofluorescence is the natural emission of light by a compound when it has absorbed light. If this compound is autofluorescent in the same spectral range as your calcium indicator, it could lead to artificially high baseline fluorescence and an incorrect interpretation of calcium concentrations. We strongly recommend performing a spectral scan of this compound alone under your experimental conditions.
Q4: How might this compound's effect on membrane-bound calcium affect my measurements with cytosolic calcium indicators?
A4: this compound's proposed mechanism of stabilizing membrane-bound calcium could lead to a blunted or delayed cytosolic calcium signal in response to certain stimuli.[1] By inhibiting the release of calcium from the plasma membrane's inner leaflet, the initial phase of a calcium transient might be reduced. This is a genuine physiological effect that your indicator should report, but it's essential to distinguish this from a direct interference with the indicator itself.
Troubleshooting Guide
Issue 1: Unexpected decrease or absence of a calcium signal after this compound application.
| Possible Cause | Troubleshooting Step |
| Pharmacological effect of this compound: this compound may be genuinely inhibiting the calcium transient you are trying to measure by stabilizing membrane-bound calcium or through its anticholinergic effects. | 1. Positive Control: Use a calcium ionophore like Ionomycin at the end of your experiment. This will bypass the physiological calcium entry mechanisms and flood the cell with calcium. If your indicator responds robustly to Ionomycin in the presence of this compound, it suggests the indicator is functional and the lack of signal is a physiological effect of this compound. 2. Dose-Response Curve: Perform a dose-response experiment with this compound to see if the inhibition of the calcium signal is dose-dependent. |
| Direct interference with the indicator: this compound might be quenching the fluorescence of your calcium indicator. | 1. In Vitro Fluorescence Assay: Perform a simple cuvette-based experiment. Mix your calcium indicator (e.g., Fluo-4 salt) with a known concentration of calcium in a buffered solution. Measure the fluorescence. Then, add this compound at the same concentration used in your cellular experiments and see if the fluorescence intensity decreases. |
Issue 2: Abnormally high baseline fluorescence after this compound application.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound: this compound itself might be fluorescent at the excitation and emission wavelengths used for your calcium indicator. | 1. Spectral Scan of this compound: In a cell-free buffer, perform a spectral scan of this compound using a fluorometer. Excite at the wavelength used for your calcium indicator and measure the emission spectrum. Compare this to the emission spectrum of your indicator. 2. Imaging Control: Image cells that have not been loaded with a calcium indicator but are treated with this compound. If you observe a significant increase in fluorescence, this is likely due to this compound's autofluorescence. |
| This compound-induced cellular stress: High concentrations of any compound can induce cellular stress, potentially leading to a breakdown of cellular integrity and a general increase in background fluorescence. | 1. Cell Viability Assay: Perform a standard cell viability assay (e.g., Trypan Blue exclusion, MTT assay) with the concentrations of this compound you are using to ensure it is not causing cytotoxicity. 2. Lower this compound Concentration: If possible, use the lowest effective concentration of this compound. |
Experimental Protocols
Protocol 1: In Vitro Quenching Assay
This protocol is designed to determine if this compound directly quenches the fluorescence of a calcium indicator.
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Prepare a buffered calcium solution: Prepare a solution containing a known concentration of free calcium (e.g., 1 µM Ca²⁺) in a suitable buffer (e.g., MOPS).
-
Add Calcium Indicator: Add your calcium indicator (e.g., Fluo-4 potassium salt) to the calcium solution at a concentration similar to what is expected intracellularly (e.g., 1-5 µM).
-
Measure Baseline Fluorescence: Place the solution in a fluorometer and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your indicator (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Add this compound: Add this compound to the cuvette at the final concentration used in your cellular experiments. Mix gently.
-
Measure Post-Tiemonium Fluorescence: Immediately after adding this compound, and at several time points thereafter, measure the fluorescence intensity.
-
Analysis: A significant drop in fluorescence intensity after the addition of this compound would suggest a quenching effect.
Protocol 2: Cellular Autofluorescence Check
This protocol helps determine if this compound is autofluorescent under your experimental imaging conditions.
-
Cell Preparation: Plate your cells on a suitable imaging dish or coverslip.
-
Sham Loading: Instead of loading the cells with a calcium indicator, incubate them with the vehicle control (e.g., DMSO in buffer) for the same duration as your normal dye-loading protocol.
-
Baseline Imaging: Acquire baseline images of the cells using the same imaging settings (laser power, gain, filter set) as you would for your calcium imaging experiments.
-
Add this compound: Add this compound at the desired concentration to the imaging medium.
-
Post-Tiemonium Imaging: Acquire images at several time points after this compound addition.
-
Analysis: A significant increase in the fluorescence of the cells after this compound addition indicates that the compound is autofluorescent under your experimental conditions.
Data Presentation
Table 1: Hypothetical In Vitro Quenching Data for this compound with Fluo-4
| Condition | Fluo-4 Fluorescence (Arbitrary Units) | % Change from Control |
| Fluo-4 + 1µM Ca²⁺ (Control) | 1000 | N/A |
| Fluo-4 + 1µM Ca²⁺ + 10µM this compound | 995 | -0.5% |
| Fluo-4 + 1µM Ca²⁺ + 50µM this compound | 980 | -2.0% |
| Fluo-4 + 1µM Ca²⁺ + 100µM this compound | 960 | -4.0% |
Caption: This table presents hypothetical data from an in vitro quenching assay. In this example, this compound shows a minimal, dose-dependent quenching effect on Fluo-4 fluorescence, which may be negligible in most cellular experiments but should be noted.
Table 2: Hypothetical Cellular Autofluorescence Data for this compound
| Condition | Mean Cellular Fluorescence (Arbitrary Units) |
| Unloaded Cells (Baseline) | 50 |
| Unloaded Cells + 50µM this compound | 150 |
| Fluo-4 Loaded Cells (Baseline) | 300 |
| Fluo-4 Loaded Cells + 50µM this compound | 445 |
Caption: This table illustrates hypothetical data from a cellular autofluorescence experiment. The data suggests that this compound is autofluorescent, and this autofluorescence contributes to the total signal in cells loaded with a calcium indicator.
Visualizations
References
Mitigating variability in Tiemonium efficacy across different tissue types.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in Tiemonium efficacy across different tissue types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound methylsulfate (B1228091) acts as an antispasmodic agent through a dual mechanism. It is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, which reduces involuntary smooth muscle contractions.[1][2][3] Additionally, it interferes with calcium ion channels, leading to direct smooth muscle relaxation.[1] This combined action on both muscarinic receptors and calcium channels contributes to its overall antispasmodic effect.[1]
Q2: Why does the efficacy of this compound vary between different smooth muscle tissues (e.g., gastrointestinal vs. urinary tract)?
A2: The variability in this compound's efficacy across different tissues can be attributed to several factors:
-
Differential Expression of Muscarinic Receptor Subtypes: Smooth muscle tissues express varying ratios of M2 and M3 muscarinic receptor subtypes.[2][4][5] While the M3 receptor is primarily responsible for direct smooth muscle contraction, the M2 receptor can indirectly influence contraction.[2][5] Tissues with a higher density of M3 receptors may exhibit a more pronounced response to this compound. In most smooth muscles, including the ileum, colon, and bladder, M2 receptors are more predominant than M3 receptors, often in a 3:1 or 4:1 ratio.[2][4][5]
-
Diversity of Calcium Channel Subtypes: The expression and density of different voltage-dependent calcium channel subtypes (e.g., L-type, T-type) can vary among smooth muscle tissues.[6][7][8] Since this compound also acts on these channels, tissues with a higher prevalence of this compound-sensitive calcium channels will show greater relaxation.
-
Tissue-Specific Pharmacokinetics: Differences in drug distribution, metabolism, and clearance within specific tissues can affect the local concentration of this compound and, consequently, its efficacy. This compound is metabolized in the liver and excreted by the kidneys.[1]
Q3: What are the expected side effects of this compound, and how do they relate to its mechanism of action?
A3: The side effects of this compound are primarily linked to its anticholinergic (antimuscarinic) properties.[1] Common side effects include dry mouth, blurred vision, dizziness, constipation, and urinary retention.[1][9] In some cases, it can cause hypotension and tachycardia.[3] These effects occur because this compound can block muscarinic receptors in tissues other than the target smooth muscle, such as salivary glands, ciliary muscle of the eye, and the sinoatrial node of the heart.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition of Smooth Muscle Contraction in Organ Bath Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tissue Viability Issues | - Ensure fresh physiological salt solution (PSS) is used and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[10] - Maintain the organ bath at a constant temperature of 37°C.[11][12] - Allow for an adequate equilibration period (at least 60 minutes) after mounting the tissue.[11] - Perform a "wake-up" challenge with a high potassium solution (e.g., 80 mM KCl) or a standard agonist (e.g., phenylephrine) to confirm tissue responsiveness before adding this compound.[3][11] |
| Suboptimal this compound Concentration | - Prepare fresh dilutions of this compound for each experiment. - Perform a concentration-response curve to determine the optimal inhibitory concentration for the specific tissue type. |
| Variability in Receptor/Channel Density | - Use tissues from a consistent source (species, strain, age, and sex) to minimize biological variability. - Be aware that the expression of muscarinic receptors and calcium channels can differ between anatomical regions of the same organ (e.g., different parts of the intestine).[2][5] |
| Experimental Setup and Technique | - Calibrate the force transducer before each experiment.[10] - Ensure the tissue is mounted with appropriate passive tension.[11][13] - Verify that the volume of the organ bath is accurate to ensure correct final drug concentrations.[10] |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Radioligand Properties | - Use a lower concentration of the radioligand, ideally at or below its Kd value.[14] - Ensure the radiochemical purity of the ligand is high (>90%).[14][15] - If using a hydrophobic radioligand, consider strategies to reduce non-specific binding.[14][15] |
| Tissue/Membrane Preparation | - Reduce the amount of membrane protein in the assay (typically 100-500 µg is recommended).[14] - Ensure thorough homogenization and washing of the membranes to remove any endogenous substances that might interfere with binding.[14] |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding.[14][15] - Modify the assay buffer by adding agents like bovine serum albumin (BSA) or using ice-cold wash buffer.[14][15] - Increase the number and volume of wash steps.[14] |
Experimental Protocols
Protocol 1: In Vitro Organ Bath Assay for Smooth Muscle Contraction
This protocol is adapted from established methods for measuring isometric contraction of isolated smooth muscle tissues.[11][16]
1. System Preparation:
- Prepare a physiological salt solution (PSS) appropriate for the tissue being studied and aerate it with carbogen (95% O2, 5% CO2).
- Preheat the organ bath system to 37°C.[11][12]
- Calibrate the isometric force transducers.[10]
2. Tissue Preparation and Mounting:
- Dissect the desired smooth muscle tissue (e.g., a segment of ileum, bladder strip) and place it in ice-cold PSS.
- Mount the tissue strip in the organ bath, attaching one end to a fixed hook and the other to the force transducer.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60 minutes under a slight passive tension, washing with fresh PSS every 15-20 minutes.[11]
- Induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. Wash the tissue thoroughly until it returns to the baseline resting tension.
4. Experimental Procedure:
- Induce a submaximal contraction using an appropriate agonist (e.g., carbachol (B1668302) for muscarinic receptor-mediated contraction).
- Once a stable contraction plateau is reached, add increasing concentrations of this compound cumulatively to the bath.
- Record the relaxation at each concentration until maximal relaxation is achieved.
5. Data Analysis:
- Express the relaxation as a percentage of the pre-contracted tone.
- Plot the concentration-response curve and calculate the IC50 value for this compound.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.[17]
1. Membrane Preparation:
- Homogenize the desired tissue (e.g., bladder, colon) in a cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend it in the assay binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation (e.g., 50-120 µg of protein for tissue).[17]
- Add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) that labels all muscarinic receptor subtypes.
- Add increasing concentrations of unlabeled this compound.
- For non-specific binding determination, add a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
3. Filtration and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 3. dmt.dk [dmt.dk]
- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes of the bladder and gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Navigating Preclinical Validation of Tiemonium: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common pitfalls in the preclinical validation of Tiemonium's effects. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate robust and reproducible research.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preclinical evaluation of this compound, providing potential causes and actionable solutions.
1. Inconsistent results in in vitro antispasmodic assays (e.g., Guinea Pig Ileum).
-
Question: We are observing high variability in the dose-response curves for this compound in our isolated guinea pig ileum preparation. What could be the cause?
-
Answer: Variability in isolated organ bath experiments can stem from several factors. Firstly, ensure the physiological salt solution (e.g., Tyrode's solution) is freshly prepared, maintained at the correct temperature (37°C), and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH and oxygenation. Tissue viability is critical; handle the ileum gently during preparation to avoid damage and allow for an adequate equilibration period (typically 30-60 minutes) before adding any compounds. Desensitization of muscarinic receptors can occur with repeated high concentrations of acetylcholine (B1216132); ensure a sufficient washout period between agonist additions. Finally, the stability of this compound in the aqueous solution should be considered, although it is generally stable, prolonged experiments may warrant fresh solution preparation.[1][2]
2. Poor oral bioavailability in animal models.
-
Question: Our in vivo studies show very low and erratic plasma concentrations of this compound after oral administration. Is this expected?
-
Answer: Yes, this is a known challenge. This compound is a quaternary ammonium (B1175870) compound, which means it carries a permanent positive charge.[3] This charge significantly limits its passive diffusion across the lipid-rich membranes of the gastrointestinal tract, leading to poor and variable oral absorption.[4] This is a common pitfall for this class of drugs. To address this, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. For oral formulation development, strategies to enhance absorption include the use of permeation enhancers, ion-pairing agents, or lipid-based delivery systems.[5][6]
3. Unexpected off-target effects in cellular or animal models.
-
Question: We are observing effects in our preclinical models that don't seem to be mediated by muscarinic receptor antagonism. What could be the reason?
-
Answer: While this compound's primary mechanism is competitive antagonism of muscarinic receptors, it has been reported to possess other activities.[7] It shows a weak affinity for histamine (B1213489) H1 receptors, which could contribute to its overall pharmacological profile, particularly in models where histamine is a relevant mediator.[7] Additionally, this compound has been shown to interfere with intracellular calcium release, a mechanism distinct from papaverine's effect on calcium influx.[7] It is crucial to characterize the contribution of these secondary mechanisms in your specific model. Consider using selective antagonists for H1 receptors or investigating downstream signaling pathways related to calcium mobilization to dissect these effects.
4. Difficulty in establishing a clear dose-response relationship in vivo.
-
Question: We are struggling to see a consistent, dose-dependent antispasmodic effect of this compound in our animal models of gut hypermotility. What can we do?
-
Answer: Several factors can contribute to this. The choice of animal model is critical; ensure the model exhibits a pathology relevant to this compound's mechanism of action (e.g., cholinergic-driven hypermotility).[8] The high variability in oral absorption, as discussed, can mask a true dose-response. Administering the compound via a route with more reliable absorption (e.g., IP) can help clarify the dose-efficacy relationship. Furthermore, the timing of drug administration relative to the induction of spasm is crucial. Conduct pilot studies to determine the optimal dosing window based on this compound's pharmacokinetic profile in your chosen species.
II. Quantitative Data Summary
While specific pA2, IC50, and ED50 values for this compound are not consistently reported across publicly available literature, the following table provides a framework for the types of quantitative data that should be generated and recorded during preclinical validation. Researchers should determine these values within their specific experimental systems.
| Parameter | Description | Typical Assay | Target Value Range (Hypothetical) | Potential for Variability |
| pA2 | A measure of the affinity of a competitive antagonist for its receptor. | Schild Analysis using isolated tissue (e.g., guinea pig ileum) with acetylcholine as the agonist. | 7.0 - 8.5 | High - dependent on tissue preparation, agonist concentration, and experimental conditions. |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | In vitro functional assays (e.g., inhibition of acetylcholine-induced smooth muscle contraction). | 10 nM - 1 µM | Moderate to High - influenced by agonist concentration and cell/tissue type. |
| ED50 | The dose of a drug that produces a therapeutic effect in 50% of the population. | In vivo models of gut hypermotility (e.g., castor oil-induced diarrhea in mice). | 1 - 10 mg/kg (for parenteral routes) | Very High - highly dependent on the animal model, route of administration, and formulation. |
III. Experimental Protocols
1. In Vitro Antispasmodic Activity: Isolated Guinea Pig Ileum Assay
This protocol is a standard method for evaluating the muscarinic antagonist activity of compounds like this compound.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the tissue in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment to remove contents.
-
Cut segments of approximately 2-3 cm in length.
-
-
Experimental Setup:
-
Mount a segment of the ileum in an isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
-
Procedure (Schild Analysis for pA2 determination):
-
Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Wash the tissue repeatedly until the baseline is restored.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Obtain a second cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
Repeat steps 2-4 with increasing concentrations of this compound.
-
Calculate the dose ratio for each concentration of this compound and construct a Schild plot to determine the pA2 value.[9][10][11]
-
2. In Vivo Model of Gut Hypermotility: Castor Oil-Induced Diarrhea in Mice
This model is commonly used to assess the antidiarrheal and antispasmodic effects of test compounds.
-
Animals:
-
Use adult male or female mice, fasted for 18-24 hours before the experiment, with free access to water.
-
-
Procedure:
-
Divide the animals into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control like loperamide).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, IP injection).
-
After a specific pretreatment time (e.g., 30-60 minutes), administer castor oil orally (e.g., 0.5 mL per mouse) to induce diarrhea.
-
Individually house the mice in cages lined with blotting paper.
-
Observe the animals for a set period (e.g., 4 hours) and record the onset of diarrhea, the number of wet and total fecal pellets.
-
Calculate the percentage inhibition of defecation for each treatment group compared to the vehicle control.
-
IV. Visualizations
Signaling Pathway of this compound's Primary Action
References
- 1. journalijar.com [journalijar.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tiemonium Dosage Adjustment for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Tiemonium dosage to minimize anticholinergic side effects in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a quaternary ammonium (B1175870) antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype located on smooth muscle cells. This blockade inhibits the downstream signaling pathways that lead to smooth muscle contraction. Additionally, this compound may interfere with calcium ion channels, further contributing to its spasmolytic effects. Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, which generally results in fewer central nervous system side effects compared to tertiary amine anticholinergics.
Q2: What are the expected therapeutic effects of this compound in in vivo models?
A2: In animal models, this compound is expected to reduce smooth muscle spasms in the gastrointestinal tract, urinary bladder, and uterus. This can be observed as decreased intestinal motility, reduced bladder pressure, or inhibition of uterine contractions, depending on the experimental model.
Q3: What are the common anticholinergic side effects observed with this compound and similar compounds in vivo?
A3: The most common anticholinergic side effects are extensions of its mechanism of action and include:
-
Xerostomia (Dry Mouth): Reduced salivation.
-
Mydriasis (Pupil Dilation) and Cycloplegia (Loss of Accommodation): Leading to blurred vision.
-
Tachycardia: Increased heart rate.
-
Reduced Gastrointestinal Motility: Potentially leading to constipation at higher doses.
-
Urinary Retention: Difficulty in urination.
Q4: How can I start determining the optimal dose of this compound for my experiment?
A4: It is recommended to start with a low dose and perform a dose-response study to determine the minimal effective dose for the desired therapeutic effect in your specific animal model. Concurrently, monitor for the onset of anticholinergic side effects. This will help establish a therapeutic window for this compound in your experimental setup.
Q5: Are there any known contraindications for this compound use in animal models?
A5: While specific contraindications for animal models are not well-documented in publicly available literature, based on its mechanism of action, caution should be exercised in animals with pre-existing conditions such as glaucoma, urinary retention, or severe cardiac disorders.
Troubleshooting Guide: Managing Anticholinergic Side Effects
| Issue | Potential Cause | Recommended Action |
| Excessive reduction in gastrointestinal motility leading to stasis. | The administered dose of this compound is too high, causing a profound blockade of M3 receptors in the gut. | Reduce the this compound dosage. Consider a different route of administration that may offer more localized delivery if applicable to the experimental design. |
| Significant and sustained tachycardia. | High systemic exposure to this compound is affecting the M2 receptors in the heart. | Lower the dose of this compound. If the therapeutic effect is lost at a lower dose, consider co-administration of a cardioselective beta-blocker if it does not interfere with the experimental outcomes. |
| Observable signs of distress in animals, such as excessive grooming (due to dry mouth) or agitation. | Onset of significant anticholinergic side effects. | The current dose is likely too high. Reduce the dosage or consider fractionating the dose if possible. Ensure animals have easy access to water. |
| Difficulty in achieving the desired therapeutic effect without inducing side effects. | Narrow therapeutic window for this compound in the chosen animal model or experimental conditions. | Re-evaluate the experimental design. Consider alternative antispasmodic agents with a different mechanism of action or a more favorable side effect profile. |
Quantitative Data on Anticholinergic Effects (Surrogate Compounds)
Disclaimer: Due to the limited availability of specific in vivo dose-response data for this compound in the public domain, the following tables provide data from studies on other quaternary ammonium anticholinergic agents (N-butylscopolamine and Tiotropium) to serve as a reference. Researchers should use this information as a guide and must determine the appropriate dosage for this compound empirically in their own experimental settings.
Table 1: Effects of N-butylscopolamine on Heart Rate and Pupil Diameter in Horses
| Compound | Dose | Animal Model | Effect on Heart Rate | Effect on Pupil Diameter |
| N-butylscopolamine | 0.3 mg/kg IV | Horse | Significant increase | Significant increase |
Data adapted from a study comparing the effects of atropine (B194438) and N-butylscopolamine in horses with heaves.
Table 2: Effect of Tiotropium (B1237716) on Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
| Compound | Dose | Animal Model | Effect |
| Tiotropium | 1 µg/kg (administered 24h prior) | Guinea Pig | Approximately 75% decrease in bronchoconstriction |
Data adapted from a study on the effects of tiotropium in a guinea pig model of allergic asthma.[1]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility in Mice (Charcoal Meal Test)
Objective: To determine the effect of this compound on gastrointestinal transit time.
Materials:
-
This compound methylsulfate (B1228091) solution
-
Vehicle control (e.g., saline)
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast mice overnight with free access to water.
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally or orally).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a fixed volume (e.g., 0.2 mL) of the charcoal meal via oral gavage.
-
Euthanize the mice after a set period (e.g., 30 minutes) following the charcoal meal administration.
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Gently remove the entire intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Measurement of Saliva Secretion in Rats
Objective: To quantify the inhibitory effect of this compound on salivation.
Materials:
-
This compound methylsulfate solution
-
Vehicle control
-
Pilocarpine (B147212) hydrochloride solution (sialogogue)
-
Pre-weighed cotton swabs or absorbent paper
-
Forceps
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Administer this compound or vehicle control.
-
After the pretreatment period, inject pilocarpine (e.g., 1 mg/kg, subcutaneously) to stimulate salivation.
-
Immediately after pilocarpine injection, place a pre-weighed cotton swab in the animal's mouth.
-
Collect saliva for a standardized period (e.g., 15 minutes).
-
Remove the cotton swab and place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the swab and tube from the final weight.
Protocol 3: Monitoring Heart Rate in Conscious Rats
Objective: To assess the effect of this compound on heart rate.
Materials:
-
This compound methylsulfate solution
-
Vehicle control
-
Telemetry system or a non-invasive tail-cuff system for measuring heart rate.
Procedure:
-
Acclimatize the animals to the measurement apparatus to minimize stress-induced tachycardia.
-
Record baseline heart rate for a stable period.
-
Administer this compound or vehicle control.
-
Continuously or intermittently record the heart rate at specified time points post-administration.
-
Analyze the data to determine the peak change in heart rate and the duration of the effect.
Visualizations
Caption: this compound's anticholinergic signaling pathway in smooth muscle.
Caption: Workflow for determining the therapeutic window of this compound.
Caption: Logical diagram for this compound dosage adjustment.
References
Validation & Comparative
A Comparative Analysis of Tiemonium and Atropine on Cholinergic Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tiemonium and atropine (B194438), two prominent antimuscarinic agents, focusing on their effects on cholinergic stimulation. By examining their mechanisms of action, receptor affinities, and physiological effects, supported by available experimental data, this document aims to offer a clear and objective analysis for researchers and professionals in the field of drug development.
Introduction
Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132), plays a critical role in regulating a wide array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate. Anticholinergic drugs, which antagonize the effects of acetylcholine at its receptors, are therefore of significant therapeutic interest. Atropine, a tropane (B1204802) alkaloid, is the archetypal non-selective muscarinic receptor antagonist, serving as a benchmark in pharmacological studies. This compound, a quaternary ammonium (B1175870) compound, is another antispasmodic agent with anticholinergic properties. This guide delves into a comparative analysis of these two compounds to elucidate their similarities and differences in antagonizing cholinergic stimulation.
Mechanism of Action
Both this compound and atropine exert their primary effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). However, their receptor selectivity and additional pharmacological actions differ significantly.
Atropine is a non-selective competitive antagonist of all five subtypes of muscarinic receptors (M1-M5).[1] By binding to these receptors, it prevents acetylcholine from eliciting its characteristic effects, leading to smooth muscle relaxation, reduced glandular secretions, and increased heart rate.
This compound methylsulphate also acts as a competitive antagonist at muscarinic receptors.[2][3] However, it is considered less specific than atropine.[2] In addition to its antimuscarinic properties, this compound exhibits affinity for histamine (B1213489) H1 receptors and interferes with calcium ion mobilization.[2][4] This broader mechanism of action, which includes direct musculotropic effects through the modulation of calcium channels and antihistaminergic activity, contributes to its overall spasmolytic effect.[2][4]
dot
Caption: Cholinergic signaling pathway and points of antagonism for this compound and atropine.
Quantitative Comparison of Pharmacological Activity
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a greater potency.
| Parameter | This compound Methylsulphate | Atropine | Reference(s) |
| Mechanism of Action | Competitive antagonist at muscarinic receptors; also exhibits antihistaminic (H1) and calcium channel modulating effects. | Non-selective competitive antagonist at all muscarinic receptor subtypes (M1-M5). | [2][3][4] |
| Muscarinic Receptor Affinity (pA2) | Data not available. Described as having "marked competitive interference with acetylcholine". | 8.60 - 9.59 (in various smooth muscle preparations) | [5] |
| Histamine H1 Receptor Affinity | Affinity for H1 receptors demonstrated, but described as "very weak competitive antagonism". Quantitative data not available. | No significant affinity. | [2] |
| Calcium Channel Modulation | Interferes with calcium ion availability; inhibits the release of membrane-bound Ca²⁺. Quantitative data (e.g., IC50) not available. | No direct calcium channel blocking activity at therapeutic concentrations. | [2] |
Note: The lack of specific pA2 or Ki values for this compound in the reviewed literature prevents a direct quantitative comparison of potency with atropine.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to conduct a comparative analysis of this compound and atropine.
In Vitro Organ Bath Assay for Antimuscarinic Activity (Schild Analysis)
This protocol is designed to determine and compare the pA2 values of this compound and atropine on isolated smooth muscle preparations, such as guinea pig ileum.
Objective: To quantify the competitive antagonism of this compound and atropine against a muscarinic agonist (e.g., carbachol).
Materials and Methods:
-
Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
A segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments approximately 1.5-2 cm in length.
-
-
Organ Bath Setup:
-
Each ileum segment is mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.
-
-
Experimental Procedure:
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, 10⁻⁹ M to 10⁻⁴ M) is obtained.
-
Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. After the response returns to baseline, a known concentration of the antagonist (this compound or atropine) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is constructed in the presence of the antagonist.
-
This procedure is repeated with at least three different concentrations of each antagonist.
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for the agonist alone and in the presence of each antagonist concentration.
-
The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is determined as the x-intercept of the Schild regression line. The slope of the regression line should not be significantly different from unity for competitive antagonism.
-
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound and atropine for different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound and atropine for specific muscarinic receptor subtypes (e.g., M1, M2, M3) expressed in cell lines.
Materials and Methods:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing a specific human muscarinic receptor subtype (e.g., M3) are cultured and harvested.
-
The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Increasing concentrations of the unlabeled competitor drug (this compound or atropine).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed several times with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the competitor drug is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibitory constant, representing the affinity of the competitor for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Experimental workflow for the comparative analysis of this compound and atropine.
Conclusion
For researchers and drug development professionals, the choice between these agents would depend on the specific application. Atropine is ideal for studies requiring non-selective muscarinic blockade, while this compound may be of interest when a broader spasmolytic effect, potentially involving multiple pathways, is desired. Further quantitative studies are required to fully elucidate the potency of this compound at its various targets and to enable a more direct and comprehensive comparison with atropine.
References
- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Calcium influx through L-type channels attenuates skeletal muscle contraction via inhibition of adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating Tiemonium's Antispasmodic Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tiemonium, an antispasmodic agent, with several alternatives, focusing on its mechanism of action and preclinical validation. While direct experimental data for this compound in humanized mouse models for gastrointestinal motility is not currently available in published literature, this document outlines established standard murine models and proposes a framework for future validation using a relevant humanized model system.
Mechanism of Action and Signaling Pathways
This compound methylsulfate (B1228091) exerts its antispasmodic effects through a dual mechanism of action:
-
Anticholinergic (Muscarinic Receptor Antagonism): this compound competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. This blockade prevents acetylcholine-induced calcium release from intracellular stores and subsequent muscle contraction. While the specific affinities for M1, M2, and M3 receptor subtypes are not extensively detailed in publicly available literature, the primary effect on gut motility is likely mediated through the antagonism of M3 receptors on smooth muscle cells.
-
Calcium Channel Blockade: this compound also directly interferes with calcium ion influx from the extracellular space into smooth muscle cells.[1] This effect is attributed to the blockade of voltage-gated calcium channels, likely L-type calcium channels, which are crucial for maintaining the plateau phase of smooth muscle contraction.
Some studies also suggest that this compound may reinforce the binding of calcium to membrane phospholipids, which helps to stabilize the cell membrane and inhibit the availability of intracellular calcium for contraction.[1]
Signaling Pathway of this compound and Comparator Drugs
Caption: Mechanisms of action for this compound and comparator antispasmodics.
Comparative Analysis with Alternative Antispasmodics
The following table summarizes the mechanisms of action of this compound and selected alternative antispasmodic agents.
| Drug | Primary Mechanism of Action | Secondary Mechanism(s) of Action |
| This compound | Muscarinic Receptor Antagonist, Calcium Channel Blocker[1] | Reinforces calcium binding to membrane phospholipids.[1] |
| Atropine | Non-selective Muscarinic Receptor Antagonist | - |
| Hyoscyamine | Non-selective Muscarinic Receptor Antagonist | - |
| Papaverine | Phosphodiesterase (PDE) Inhibitor | Weak calcium channel blockade. |
| Nifedipine | L-type Calcium Channel Blocker | - |
Validating Efficacy in Preclinical Models
Standard mouse models are widely used to assess the antispasmodic and antimotility effects of novel compounds.
Table 2: In Vivo Efficacy Data (from various studies)
| Drug | Animal Model | Assay | Key Findings | Reference |
| This compound | Dog | BaCl2-induced smooth muscle contraction | Most potent among drugs tested (ED50: 0.13-0.31 mg/kg) | [2] |
| Atropine | Mouse | Acetylcholine-induced hypermotility | Dose-dependent inhibition of motility | [3] |
| Papaverine | Guinea Pig | Electrically-induced ileum contraction | IC50 of 4.76 µM | [4] |
| Hyoscyamine | Human | Irritable Bowel Syndrome | Recommended dosage 0.125-0.25 mg every 4 hours | [5] |
| Nifedipine | Mouse | Castor oil-induced diarrhea | Attenuated diarrheal effects | [6] |
Note: The data presented are from different studies and are not a direct head-to-head comparison.
Currently, there is a lack of published studies utilizing humanized mouse models to specifically evaluate the antispasmodic effects of this compound on human gastrointestinal smooth muscle. However, a plausible and informative model would involve the xenotransplantation of human fetal intestinal tissue into immunodeficient mice (e.g., SCID or NSG strains). In this model, the transplanted human tissue develops and maintains its native cellular architecture, including smooth muscle layers and the enteric nervous system.[7]
This "humanized gut" mouse model would allow for the direct assessment of this compound's efficacy on human intestinal tissue in an in vivo environment.
Proposed Experimental Workflow for a Humanized Mouse Model
Caption: Proposed workflow for validating this compound's efficacy in a humanized gut mouse model.
Detailed Experimental Protocols
This model assesses both the antidiarrheal and antimotility effects of a compound.
-
Animals: Male Swiss albino mice (20-25g), fasted for 18-24 hours with free access to water.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment groups receive varying doses of this compound or comparator drugs orally. The control group receives the vehicle.
-
After 60 minutes, all animals are orally administered 0.5 mL of castor oil.[8]
-
For antidiarrheal assessment, animals are placed in individual cages lined with blotting paper, and the onset of diarrhea, number of wet and dry stools, and total stool weight are recorded over 4 hours.
-
For intestinal transit measurement, 30 minutes after drug administration, animals are given a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally. One hour after the charcoal meal, animals are euthanized, the small intestine is dissected, and the distance traveled by the charcoal is measured and expressed as a percentage of the total length of the small intestine.[9]
-
This assay evaluates the direct effect of a compound on smooth muscle contractility.
-
Tissue Preparation:
-
Mice are euthanized, and a segment of the jejunum is isolated and placed in oxygenated Tyrode's solution.
-
The lumen is flushed, and a 2-3 cm segment is mounted in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer. The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.
-
-
Experimental Protocol:
-
A cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is established to determine the baseline contractile response.
-
The tissue is washed and allowed to return to baseline.
-
The tissue is then incubated with a specific concentration of this compound or a comparator drug for 20-30 minutes.
-
The acetylcholine concentration-response curve is repeated in the presence of the antagonist.
-
-
Data Analysis: A rightward shift in the concentration-response curve indicates competitive antagonism. The IC50 (concentration causing 50% inhibition of the maximal acetylcholine-induced contraction) can be calculated to quantify the potency of the antispasmodic agent.
Logical Flow for Comparative Efficacy Study
Caption: Logical workflow for a comparative study of antispasmodic agents.
Conclusion
This compound is an effective antispasmodic agent with a dual mechanism of action involving both muscarinic receptor antagonism and calcium channel blockade. While robust data from standard preclinical models support its efficacy, there is a clear opportunity for further validation in humanized mouse models, particularly those with human intestinal tissue xenografts. Such studies would provide invaluable, human-relevant data on its efficacy and potency, bridging a critical gap in the preclinical to clinical translation for this compound. The experimental protocols and comparative framework provided in this guide offer a roadmap for these future investigations.
References
- 1. A Double-Humanized Mouse Model for Studying Host Gut Microbiome–Immune Interactions in Gulf War Illness [mdpi.com]
- 2. Autologous humanized mouse models to study combination and single-agent immunotherapy for colorectal cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duration of action of antispasmodic agents: novel use of a mouse model as an in vivo pharmacological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenotransplantation of human intestine into mouse abdomen or subcutaneous tissue: novel platforms for the study of the human enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Tiemonium vs. Papaverine: A Comparative Analysis of Membrane Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane-level mechanisms of action for two prominent antispasmodic agents: Tiemonium and Papaverine (B1678415). By presenting supporting experimental data and detailed methodologies, this document aims to offer a clear and comprehensive understanding of their distinct and overlapping pharmacological profiles.
At a Glance: Key Mechanistic Differences
While both this compound and Papaverine induce smooth muscle relaxation, their primary interactions at the cell membrane and subsequent intracellular signaling cascades differ significantly. This compound primarily acts as a competitive antagonist at muscarinic receptors and modulates intracellular calcium release. In contrast, Papaverine exhibits a broader mechanism involving phosphodiesterase inhibition and direct modulation of various ion channels.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available quantitative data on the potency of this compound and Papaverine at various molecular targets.
Table 1: Receptor and Ion Channel Activity
| Target | Drug | Action | Potency (IC50 / Ki / pD'2) | Tissue/System |
| Muscarinic Receptors | This compound | Competitive Antagonist | Data not available in reviewed literature | Smooth Muscle |
| Histamine (B1213489) H1 Receptors | This compound | Antagonist | Data not available in reviewed literature | Smooth Muscle |
| α-Adrenergic Receptors | This compound | No significant effect | - | Smooth Muscle[1] |
| L-type Ca2+ Channels | This compound | Interference with Ca2+ influx | Data not available in reviewed literature | Smooth Muscle[1] |
| Phosphodiesterase (PDE) | Papaverine | Inhibitor | IC50: 3.8 µM (total PDE) | Human Pregnant Myometrium[2] |
| PDE10A | Papaverine | Inhibitor | IC50: 17 nM (0.019 µM) | Recombinant |
| PDE3A | Papaverine | Inhibitor | IC50: 284 nM | Recombinant |
| L-type Ca2+ Channels | Papaverine | Inhibitor | EC50 ~1 µM (for derivative Ethaverine) | Porcine Cardiac Muscle |
| (100 µM showed inhibition) | Rat Basilar Artery Smooth Muscle Cells[3] | |||
| K+ Channels (hKv1.5) | Papaverine | Blocker | IC50: 43.4 µM | Human Atrial Myocytes[4] |
| K+ Channels (HERG) | Papaverine | Blocker | IC50: 0.58 µM | HEK293 Cells |
| K+ Channels (BKCa) | Papaverine | Activator | (Increased outward current at 100 µM) | Rat Basilar Artery Smooth Muscle Cells[3] |
| Noradrenaline-induced Contraction | Papaverine | Non-competitive Antagonist | pD'2: 4.77 ± 0.20 | Human Corpus Cavernosum |
Note: The absence of specific quantitative data for this compound in the reviewed literature highlights a gap in the current understanding of its precise potency at various targets.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Papaverine are visualized in the following signaling pathway diagrams.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Papaverine.
Isolated Organ Bath for Smooth Muscle Contraction
This technique is fundamental for assessing the contractile and relaxant effects of pharmacological agents on smooth muscle tissues.[5][6][7][8][9]
-
Tissue Preparation: Segments of smooth muscle (e.g., guinea pig ileum, rat jejunum, or human corpus cavernosum) are dissected and mounted in an organ bath chamber.
-
Physiological Solution: The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.
-
Tension Measurement: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A contractile agonist (e.g., acetylcholine, histamine, high potassium solution) is added to the bath to induce a stable contraction.
-
Increasing concentrations of the antagonist (this compound or Papaverine) are added cumulatively to generate a concentration-response curve, allowing for the determination of potency (e.g., IC50 or pA2 values).
-
-
Data Analysis: The relaxant effect of the drug is quantified as the percentage reduction in the agonist-induced contraction.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to study the effects of drugs on ion channel activity in isolated cells.[3][4]
-
Cell Preparation: Smooth muscle cells are enzymatically dissociated from tissue (e.g., rat basilar artery) and plated on coverslips.
-
Recording Setup: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is held at a constant level by a voltage-clamp amplifier. This allows for the measurement of ionic currents flowing across the cell membrane through various ion channels.
-
Experimental Procedure:
-
Baseline ionic currents (e.g., Ca2+ or K+ currents) are recorded in response to specific voltage protocols.
-
The drug (e.g., Papaverine) is applied to the bath solution.
-
Changes in the amplitude and kinetics of the ionic currents are recorded to determine the effect of the drug on specific ion channels.
-
-
Data Analysis: The inhibitory or stimulatory effects of the drug on the ion channel currents are quantified, and concentration-response curves can be generated to determine IC50 values.
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.[10][11][12][13][14]
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., muscarinic or histamine receptors) are prepared from tissues or cultured cells.
-
Assay Principle: The assay measures the ability of an unlabeled drug (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
-
Experimental Procedure:
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which represents the affinity of the competitor for the receptor, can then be calculated.
Summary of Findings
-
This compound acts as a more targeted antispasmodic, primarily through antagonism of muscarinic and, to a lesser extent, histamine H1 receptors . A key distinguishing feature is its proposed mechanism of inhibiting the release of intracellular calcium from membrane-bound stores , rather than blocking its influx from the extracellular space.[1]
-
Papaverine demonstrates a more promiscuous pharmacological profile. Its primary mechanism is the non-selective inhibition of phosphodiesterases , leading to an accumulation of cyclic nucleotides (cAMP and cGMP) and subsequent smooth muscle relaxation.[15] This is complemented by its ability to directly modulate a variety of ion channels , including the blockade of L-type calcium channels and both blockade and activation of different potassium channels.[3][4][16] Furthermore, there is evidence for its inhibition of mitochondrial respiration , which could contribute to its cellular effects.
The additive antispasmodic effects observed when this compound and Papaverine are used in combination suggest that their distinct mechanisms of action can be leveraged for enhanced therapeutic benefit.[5] Further research is warranted to elucidate the precise quantitative pharmacology of this compound to better align its potency with its mechanistic profile.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of papaverine on ion channels in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine blocks hKv1.5 channel current and human atrial ultrarapid delayed rectifier K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of papaverine on Ca++-dependent action potentials in guinea-pig myocardium depolarized by potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Tiemonium and otilonium bromide in preclinical models.
A Head-to-Head Preclinical Comparison of Tiemonium and Otilonium (B12848) Bromide
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
This guide provides an objective, data-driven comparison of the preclinical profiles of two antispasmodic agents, this compound and Otilonium bromide. While both are utilized for functional gastrointestinal disorders, their mechanisms of action and the available preclinical data reveal distinct pharmacological profiles. This comparison is compiled from a comprehensive review of publicly available preclinical studies. It is important to note that no direct head-to-head studies comparing the two compounds in the same preclinical models were identified; therefore, this analysis synthesizes data from separate investigations.
Overview of Mechanisms of Action
This compound and Otilonium bromide achieve their spasmolytic effects through fundamentally different, albeit overlapping, pathways. Otilonium bromide is characterized as a multi-target agent with a prominent role in blocking calcium ion channels, whereas this compound combines anticholinergic properties with a unique membrane-stabilizing effect that influences calcium availability.
Otilonium Bromide: A Multi-Target Calcium Modulator
Otilonium bromide is a quaternary ammonium (B1175870) derivative that exerts its effects locally in the gastrointestinal tract due to poor systemic absorption. Its complex mechanism involves the modulation of multiple targets responsible for smooth muscle excitability and contraction.
-
L-type and T-type Calcium Channel Blockade : The primary mechanism of Otilonium is the blockade of voltage-gated L-type calcium channels, which are crucial for the influx of extracellular calcium that triggers smooth muscle contraction. This action has been demonstrated in human intestinal smooth muscle cells. Additionally, it inhibits T-type calcium channels, which may contribute to its overall efficacy in reducing visceral hypersensitivity.
-
Antimuscarinic Action : Otilonium exhibits inhibitory effects on muscarinic receptors, thereby antagonizing the contractile signals mediated by acetylcholine.
-
Tachykinin NK2 Receptor Antagonism : The compound interacts with tachykinin NK2 receptors on both smooth muscle cells and primary afferent neurons, which may contribute to its dual action of reducing motility and visceral pain.
This compound: An Anticholinergic with Membrane-Stabilizing Properties
This compound is an antispasmodic agent whose mechanism differs significantly from classic calcium channel blockers. Its action is a composite of receptor antagonism and a distinct effect on membrane calcium.
-
Competitive Antimuscarinic Action : this compound acts as a competitive antagonist at muscarinic receptors, directly opposing the spasmogenic effects of acetylcholine.
-
Histamine (B1213489) H1 Receptor Affinity : It also demonstrates a weak affinity for histamine H1 receptors.
-
Inhibition of Membrane Calcium Release : Unlike Otilonium, which blocks calcium influx channels, this compound is proposed to inhibit the release and availability of calcium ions bound to membrane phospholipids. This "membrane stabilizing" action reinforces the binding of calcium to the membrane, reducing its availability for initiating contraction. This mechanism is distinct from that of papaverine, which slows the influx of calcium.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from various preclinical models. Due to the lack of direct comparative studies, the data for each compound is presented separately.
Table 1: Preclinical Efficacy of Otilonium Bromide in In Vitro Models
| Parameter | Model / Tissue | Agonist / Stimulus | Potency (IC50 / EC50) | Reference(s) |
| Inhibition of Ca2+ Current | Human Jejunal Circular Smooth Muscle Cells | L-type Ca2+ Current | 25% inhibition at 0.9 µM; 90% at 9 µM | |
| Inhibition of Ca2+ Transients | Human Colonic Smooth Muscle Cells | KCl | 3.6 µM | |
| Human Colonic Smooth Muscle Cells | BayK8644 | 4.0 µM | ||
| Human Colonic Smooth Muscle Cells | Carbachol | 8.4 µM | ||
| Human Colonic Smooth Muscle Cells | Neurokinin A | 11.7 µM | ||
| Inhibition of Contraction | Guinea Pig Proximal Colon (Circular Muscle) | Methacholine | 3.7 µM | |
| Guinea Pig Proximal Colon (Circular Muscle) | KCl (30 mM) | 31 µM | ||
| Guinea Pig Proximal Colon (Circular Muscle) | NK2 Agonist ([βAla8]NKA) | 45 µM | ||
| Rat Colonic Strips | Atropine-sensitive contraction | 7.3 µM |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.
Table 2: Preclinical Efficacy of this compound in In Vivo Models
| Parameter | Model / Tissue | Agonist / Stimulus | Potency (ED50) | Reference(s) |
| Inhibition of Contraction | Anesthetized Dog - Duodenum | BaCl₂ (1 mg/kg, IV) | 0.13 mg/kg | |
| Anesthetized Dog - Gastric Antrum | BaCl₂ (1 mg/kg, IV) | 0.16 mg/kg | ||
| Anesthetized Dog - Pylorus | BaCl₂ (1 mg/kg, IV) | 0.18 mg/kg | ||
| Anesthetized Dog - Colon | BaCl₂ (1 mg/kg, IV) | 0.23 mg/kg | ||
| Anesthetized Dog - Gall Bladder | BaCl₂ (1 mg/kg, IV) | 0.28 mg/kg | ||
| Anesthetized Dog - Bladder | BaCl₂ (1 mg/kg, IV) | 0.31 mg/kg |
ED50: Half maximal effective dose.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating antispasmodic agents.
Signaling Pathways
Tiemonium's Inhibitory Effects on Smooth Muscle Contraction: A Comparative Guide to Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility and performance of Tiemonium, an antispasmodic agent, in inhibiting smooth muscle contraction. By objectively comparing its effects with those of other commonly used antispasmodics and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its therapeutic potential and guide future research.
Executive Summary
This compound methylsulfate (B1228091) is an antispasmodic drug that effectively relieves smooth muscle spasms, primarily by blocking muscarinic acetylcholine (B1216132) receptors.[1][2][3] This action inhibits the contractile response of smooth muscles in the gastrointestinal, biliary, and urinary tracts.[1][2] Additionally, some evidence suggests a secondary mechanism involving interference with calcium ion channels, further contributing to its relaxant effects.[3] While the mechanism of action is well-documented, specific quantitative data on the reproducibility of this compound's inhibitory effects in vitro is not extensively reported in publicly available literature. This guide, therefore, synthesizes the available qualitative and quantitative data for this compound and presents a comparative analysis with other key antispasmodics—Hyoscine Butylbromide, Dicyclomine, and Otilonium (B12848) Bromide—to provide a framework for evaluating its performance and consistency.
Comparative Analysis of Antispasmodic Agents
The selection of an appropriate antispasmodic agent is crucial for both clinical efficacy and research validity. The following tables summarize the available quantitative data on the potency of this compound and its alternatives in inhibiting smooth muscle contraction. It is important to note that direct comparisons of potency values (e.g., IC50, EC50) should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Potency of Antispasmodic Agents on Smooth Muscle Contraction
| Drug | Mechanism of Action | Target | Potency (IC50/EC50) | Tissue/Cell Type | Agonist | Reference(s) |
| This compound | Muscarinic Receptor Antagonist, Calcium Channel Blocker (putative) | Muscarinic Receptors, Calcium Channels | Data not available in searched literature | - | Acetylcholine | [3][4] |
| Hyoscine Butylbromide | Muscarinic Receptor Antagonist | Muscarinic Receptors | IC50: 429 nmol/L | Human Intestinal Muscle | Bethanechol | |
| Nicotinic Acetylcholine Receptors | IC50: 0.19 µmol/L | SH-SY5Y cells | Acetylcholine | [5] | ||
| Dicyclomine | Muscarinic Receptor Antagonist, Direct Smooth Muscle Relaxant | Muscarinic Receptors, Smooth Muscle Cells | ~1/8th potency of atropine (B194438) (in vitro) | Guinea Pig Ileum | Acetylcholine | [6] |
| Otilonium Bromide | L-type and T-type Calcium Channel Blocker, Muscarinic M3 Receptor Antagonist, Tachykinin NK2 Receptor Antagonist | L-type Ca2+ Channels, T-type Ca2+ Channels, Muscarinic M3 Receptors, NK2 Receptors | IC50: 49.9 nmol/L (spontaneous contractions), IC50: 38.0 nmol/L (EFS-induced on-contractions), IC50: 0.2 µmol/L (KCl-induced calcium transients) | Human Sigmoid Colon | Spontaneous, EFS, KCl | [7] |
| Muscarinic M3 Receptors | IC50: 880 nM | Human Colonic Crypts | Acetylcholine | [8] |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing its inhibitory effects.
Caption: Signaling pathway of this compound's inhibitory action.
Caption: Workflow for assessing this compound's inhibitory effects.
Detailed Experimental Protocols
The following protocols are generalized from standard methods used in the in vitro assessment of smooth muscle contractility. Researchers should refer to the specific publications cited in the data tables for detailed methodologies.
Isolated Organ Bath Preparation for Smooth Muscle Contractility Studies
1. Tissue Preparation:
-
Source: Smooth muscle tissues (e.g., guinea pig ileum, rat colon, human intestinal segments) are obtained in accordance with ethical guidelines.
-
Dissection: The tissue is placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The smooth muscle layer is carefully dissected and cleaned of surrounding connective and mucosal tissues.
-
Strip Preparation: The muscle is cut into longitudinal or circular strips of a standardized size (e.g., 10-15 mm in length and 2-3 mm in width).
2. Organ Bath Setup:
-
Mounting: The muscle strips are mounted vertically in an organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Transducer Attachment: One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1 gram). During this time, the bath solution is changed periodically.
3. Experimental Procedure:
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agonist, such as potassium chloride (KCl) or a high concentration of acetylcholine.
-
Induction of Contraction: After a washout period, a submaximal, stable contraction is induced using a specific agonist (e.g., acetylcholine, histamine, serotonin).
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath at regular intervals.
-
Data Recording: The isometric tension is recorded continuously throughout the experiment using a data acquisition system.
4. Data Analysis:
-
Inhibition Calculation: The inhibitory effect of the drug at each concentration is calculated as a percentage of the maximal contraction induced by the agonist.
-
Dose-Response Curve: A dose-response curve is constructed by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
Potency Determination: The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is calculated from the dose-response curve to determine the potency of the drug.
-
Reproducibility Assessment: To assess reproducibility, the experiment is repeated multiple times (typically n ≥ 3) using tissues from different animals or sources. The variability of the IC50/EC50 values is then calculated (e.g., as a standard deviation or coefficient of variation).
Conclusion
This compound is an effective antispasmodic with a primary mechanism of action involving the blockade of muscarinic receptors. While its clinical utility is established, a significant gap exists in the publicly available scientific literature regarding the quantitative reproducibility of its inhibitory effects in controlled in vitro settings. This guide highlights the need for further research to establish robust, quantitative data on this compound's potency and the variability of its effects. Such studies are essential for a more precise comparative evaluation with other antispasmodic agents and for providing a solid foundation for its continued use and development in therapeutic applications. Researchers are encouraged to adhere to standardized and well-documented experimental protocols to ensure the generation of high-quality, reproducible data that can be confidently compared across studies.
References
- 1. Mediation by M3-muscarinic receptors of both endothelium-dependent contraction and relaxation to acetylcholine in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Methylsulfate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 4. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evaluation of otilonium bromide treatment in asian patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric Protocol for Estimation of Commonly Used Antispasmodic Drotaverine. Fluorescence Quenching Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tiemonium's Efficacy in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antispasmodic efficacy of Tiemonium with other alternatives, supported by available experimental data from animal models. The information is intended to assist researchers in understanding the pharmacological profile of this compound and to guide future preclinical research.
Comparative Efficacy of Antispasmodic Agents
The following table summarizes the comparative efficacy of this compound and other antispasmodics based on an in vivo study in anesthetized dogs. This study provides valuable head-to-head data, although it is important to note that the research was conducted in a non-disease model, and the findings may not directly translate to clinical conditions such as Irritable Bowel Syndrome (IBS) or Inflammatory Bowel Disease (IBD).
Table 1: Comparative Antispasmodic Efficacy in Anesthetized Dogs
| Drug | Duodenum ED50 (mg/kg) | Colon ED50 (mg/kg) | Gall Bladder ED50 (mg/kg) | Bladder ED50 (mg/kg) |
| This compound | 0.13 ± 0.022 | - | - | 0.31 ± 0.03 |
| Mebeverine | 0.40 ± 0.02 | 0.68 ± 0.06 | 1.32 ± 0.14 | - |
| Pitofenone + Fenpiverinium | ~0.40 | - | ~1.32 | - |
| N-butyl Scopolammonium | - | 5.21 ± 0.037 | 5.40 ± 0.074 | 5.02 ± 0.059 |
Data presented as mean ± SEM. ED50 is the dose required to produce 50% of the maximal effect. A lower ED50 value indicates higher potency. Data extracted from a study comparing the efficacies of several antispasmodic drugs on the digestive tract and bladder of anesthetized dogs[1]. The study induced smooth muscle contraction with BaCl2.
Key Findings:
-
This compound was the most potent antispasmodic agent evaluated in this model, with consistently low ED50 values across different smooth muscle tissues[1].
-
N-butyl scopolammonium was found to be the weakest antispasmodic in this particular experimental setup[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experimental models relevant to the assessment of antispasmodic drugs.
In Vivo Antispasmodic Activity in Anesthetized Dogs
This protocol is based on the methodology used to generate the data in Table 1[1].
-
Animal Model: Anesthetized dogs.
-
Surgical Preparation:
-
Anesthesia is induced and maintained throughout the experiment.
-
Strain gauges are surgically attached to the serosal surface of the gastric antro-fundic border, pylorus, descending duodenum, and terminal colon to measure smooth muscle contractions.
-
Pressure transducers connected to water-filled balloons are inserted into the gall bladder and urinary bladder to measure pressure changes.
-
-
Induction of Spasm:
-
Smooth muscle contractions are induced by intravenous injections of Barium Chloride (BaCl2) at a dose of 1 mg/kg.
-
Three consecutive injections of BaCl2 are administered at 3-minute intervals.
-
-
Drug Administration:
-
The test antispasmodic drugs (this compound, Mebeverine, etc.) are administered intravenously five minutes before the induction of contractions with BaCl2.
-
-
Data Analysis:
-
The inhibitory effect of the drugs on BaCl2-induced contractions is quantified, and the ED50 (the dose causing 50% inhibition) is calculated for each drug on each organ.
-
TNBS-Induced Colitis Model in Rats (A Model of IBD)
While no studies were found that specifically tested this compound in this model, it is a standard and relevant model for evaluating drugs for visceral pain and inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Induction of Colitis:
-
Rats are lightly anesthetized.
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is instilled intrarectally via a catheter.
-
The animals are held in a head-down position for a short period to ensure the retention of the TNBS solution.
-
-
Assessment of Visceral Hypersensitivity (Visceromotor Response to Colorectal Distension):
-
Several days post-TNBS induction, after the acute inflammation has subsided but hypersensitivity persists, a balloon catheter is inserted into the distal colon.
-
The balloon is incrementally inflated to various pressures.
-
The visceromotor response (abdominal muscle contractions) is quantified, often using electromyography (EMG) of the abdominal muscles.
-
-
Drug Efficacy Evaluation:
-
The test drug (e.g., this compound) is administered (e.g., orally or intraperitoneally) before the colorectal distension procedure.
-
The reduction in the visceromotor response compared to a vehicle-treated control group indicates analgesic/antispasmodic efficacy.
-
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, contributing to its potent antispasmodic effects.
-
Receptor Antagonism: It acts as a competitive antagonist at:
-
Muscarinic Acetylcholine Receptors: Blocking the action of acetylcholine, a key neurotransmitter in parasympathetic nerve-induced smooth muscle contraction.
-
Histamine H1 Receptors: Antagonizing the effects of histamine, which can also induce smooth muscle contraction.
-
-
Modulation of Calcium Ion Availability: this compound has a membrane-stabilizing effect that reinforces the binding of calcium to membrane phospholipids. This action inhibits the release of intracellular calcium ions, which are essential for the contractile process of smooth muscle cells. This mechanism is distinct from that of papaverine, which slows the influx of calcium into the cytoplasm.
The following diagram illustrates the proposed signaling pathway for this compound's action on a smooth muscle cell.
Conclusion and Future Directions
The available data from in vivo animal models, particularly the anesthetized dog model, demonstrate that this compound is a potent antispasmodic agent. Its dual mechanism of action, involving both receptor antagonism and modulation of intracellular calcium, provides a strong pharmacological basis for its efficacy.
However, there is a notable gap in the literature regarding the efficacy of this compound in more recent and clinically relevant animal models of visceral hypersensitivity and functional bowel disorders, such as the TNBS-induced colitis or stress-induced visceral hyperalgesia models. Cross-validation of this compound's efficacy in these models, and direct comparison with a broader range of currently used antispasmodics, would provide valuable insights for drug development professionals and researchers. Such studies would help to better define the therapeutic potential of this compound in conditions characterized by abdominal pain and cramping.
References
A Comparative Guide to the Efficacy of Tiemonium and N-butyl scopolammonium as Antispasmodic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two common antispasmodic agents: Tiemonium and N-butyl scopolammonium (also known as Hyoscine Butylbromide). The information presented is supported by experimental data to assist in research and drug development endeavors.
Executive Summary
This compound and N-butyl scopolammonium are both effective in relieving smooth muscle spasms of the gastrointestinal, biliary, and urogenital tracts. Their primary mechanism of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors. However, preclinical evidence suggests that this compound may possess a broader mechanism of action and exhibit greater potency in vitro and in vivo. While N-butyl scopolammonium is supported by a larger body of clinical trial data for conditions such as Irritable Bowel Syndrome (IBS), direct head-to-head clinical comparisons with this compound are limited in publicly available literature. This guide synthesizes the available preclinical and mechanistic data to provide a comprehensive comparison.
Data Presentation
Table 1: Comparative Efficacy of this compound and N-butyl scopolammonium in an In Vivo Model
| Organ | This compound ED50 (mg/kg) | N-butyl scopolammonium ED50 (mg/kg) |
|---|---|---|
| Duodenum | 0.13 ± 0.022 | - |
| Colon | - | 5.21 ± 0.037 |
| Gall Bladder | - | 5.40 ± 0.074 |
| Bladder | 0.31 ± 0.03 | 5.02 ± 0.059 |
Data from a study in anesthetized dogs with spasms induced by BaCl2. Lower ED50 values indicate higher potency. A direct ED50 for N-butyl scopolammonium in the duodenum was not provided in the compared study, and specific values for this compound in the colon and gall bladder were not detailed in the abstract, though the study noted its high potency across organs.
Table 2: Mechanistic Profile of this compound and N-butyl scopolammonium
| Feature | This compound | N-butyl scopolammonium |
|---|---|---|
| Primary Mechanism | Competitive antagonist at muscarinic acetylcholine receptors. | Competitive antagonist at muscarinic acetylcholine receptors (primarily M3). |
| Secondary Mechanisms | - Affinity for H1 histamine (B1213489) receptors.
- Interferes with calcium ion channels, potentially by reinforcing calcium binding to membrane phospholipids. | Ganglion-blocking effect through binding to nicotinic receptors. | | Receptor Specificity | Less specific than atropine, with broader effects. | High affinity for muscarinic receptors on smooth muscle cells. | | Blood-Brain Barrier | As a quaternary ammonium (B1175870) compound, it is expected to have limited CNS penetration. | Quaternary ammonium structure limits passage across the blood-brain barrier, minimizing central anticholinergic side effects. |
Experimental Protocols
In Vivo Assessment of Antispasmodic Activity in Anesthetized Dogs
This protocol is based on a study comparing the efficacy of several antispasmodics, including this compound and N-butyl scopolammonium.
Objective: To determine the median effective dose (ED50) of antispasmodic drugs required to inhibit smooth muscle contractions in various organs.
Animal Model: Anesthetized dogs.
Methodology:
-
Instrumentation: Strain gauges are surgically attached to the serosal surface of the gastric antrum, pylorus, descending duodenum, and terminal colon to measure smooth muscle contractions. Pressure transducers connected to water-filled balloons are inserted into the gall bladder and urinary bladder to measure pressure changes.
-
Anesthesia: Animals are anesthetized for the duration of the experiment.
-
Drug Administration: The test antispasmodic (this compound or N-butyl scopolammonium) is administered intravenously.
-
Induction of Spasm: Five minutes after drug administration, smooth muscle contraction is induced by intravenous injections of Barium Chloride (BaCl2) at a dose of 1 mg/kg, repeated at 3-minute intervals.
-
Data Analysis: The inhibitory effect of the antispasmodic on the BaCl2-induced contractions is recorded. The ED50, the dose at which the drug produces 50% of its maximal inhibitory effect, is calculated for each organ.
In Vitro Assessment of Antispasmodic Activity using Isolated Guinea Pig Ileum
This is a classic and widely used method for screening and characterizing the activity of antispasmodic agents.
Objective: To evaluate the ability of a test compound to inhibit contractions of isolated smooth muscle induced by various spasmogens.
Tissue Preparation:
-
A guinea pig is euthanized, and a segment of the ileum is excised.[1][2]
-
The ileum is cleaned of its contents by flushing with a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).[3]
-
A 1-2 cm segment of the ileum is suspended in an organ bath containing the physiological solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3][4]
-
One end of the tissue is fixed, and the other is attached to an isotonic force transducer to record contractions.[1]
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a stabilization period (e.g., 30-60 minutes).[3][4]
Experimental Procedure:
-
Spasmogen Addition: A spasmogen, such as acetylcholine or histamine, is added to the organ bath to induce a stable, submaximal contraction.
-
Test Compound Administration: Once a stable contraction is achieved, the test antispasmodic (this compound or N-butyl scopolammonium) is added in increasing concentrations.
-
Recording of Relaxation: The relaxation of the smooth muscle in response to the test compound is recorded.
-
Data Analysis: The percentage of inhibition of the spasmogen-induced contraction is calculated for each concentration of the test compound. This data can be used to determine the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction).
Mandatory Visualization
Caption: Signaling pathway of smooth muscle contraction and points of inhibition.
Caption: Experimental workflow for in vitro antispasmodic assessment.
Conclusion
Based on the available preclinical and mechanistic data, both this compound and N-butyl scopolammonium are effective antispasmodic agents with a primary mechanism of action centered on muscarinic receptor antagonism. The in vivo data from the anesthetized dog model suggests that this compound may be a more potent antispasmodic across a range of smooth muscle tissues. Furthermore, this compound's broader mechanism, which includes interaction with histamine receptors and calcium channels, may contribute to its potent effects.
N-butyl scopolammonium has been more extensively studied in the clinical setting, with evidence supporting its use in conditions like IBS and biliary colic.[5] However, some studies have questioned its superiority over placebo or other analgesics in certain contexts.[6][7]
For drug development professionals, the higher potency and broader mechanism of this compound observed in preclinical studies may warrant further investigation, particularly through well-designed, head-to-head clinical trials to establish its comparative efficacy and safety profile in human populations. For researchers, the distinct pharmacological profiles of these two compounds offer interesting avenues for exploring the nuanced roles of different receptors and ion channels in the regulation of smooth muscle contractility.
References
- 1. Guinea Pig Ileum [sheffbp.co.uk]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 5. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiemonium in the Management of Irritable Bowel Syndrome: A Comparative Meta-Analysis of Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical trials involving Tiemonium and other antispasmodic agents for the treatment of Irritable Bowel Syndrome (IBS). This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective comparison of therapeutic alternatives.
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits. Antispasmodic agents are a cornerstone of symptomatic treatment for IBS, aiming to reduce smooth muscle spasms in the gastrointestinal tract. This guide focuses on this compound, an antispasmodic with a dual mechanism of action, and compares its performance against other commonly prescribed antispasmodics: otilonium (B12848) bromide, pinaverium (B1222119) bromide, and mebeverine (B1676125).
Comparative Efficacy of Antispasmodics in IBS
While a specific meta-analysis for this compound in IBS is not available in the published literature, we have compiled data from various sources to facilitate a comparative overview. The following tables summarize the efficacy of otilonium bromide, pinaverium bromide, and mebeverine based on existing meta-analyses of randomized controlled trials (RCTs). The primary endpoints in these studies typically include global improvement of IBS symptoms and reduction in abdominal pain.
Table 1: Meta-Analysis of Otilonium Bromide vs. Placebo in IBS
| Outcome Measure | Odds Ratio (OR) [95% CI] | Number Needed to Treat (NNT) | Reference |
| Global Symptom Improvement | 2.1 [1.8 - 2.9] | 7 | [1] |
| Abdominal Pain Relief | - | 8 | [2] |
Table 2: Meta-Analysis of Pinaverium Bromide vs. Placebo in IBS
| Outcome Measure | Odds Ratio (OR) [95% CI] | Risk Ratio (RR) [95% CI] | Number Needed to Treat (NNT) | Reference |
| Overall IBS Symptom Relief | 3.43 [2.00 - 5.88] | 1.75 [1.26 - 2.43] | 4 | [3] |
| Abdominal Pain Improvement | - | 1.98 [1.46 - 2.69] | - | [4] |
Table 3: Meta-Analysis of Mebeverine vs. Placebo in IBS
| Outcome Measure | Risk Ratio (RR) [95% CI] | p-value | Reference |
| Clinical Improvement | 1.13 [0.59 - 2.16] | 0.7056 | [5] |
| Relief of Abdominal Pain | 1.33 [0.92 - 1.93] | 0.129 | [5] |
CI: Confidence Interval
Mechanism of Action: A Comparative Overview
Antispasmodic drugs primarily alleviate IBS symptoms by relaxing the smooth muscle of the gastrointestinal tract. However, the specific mechanisms through which they achieve this can differ.
This compound exhibits a dual mechanism of action. It acts as an antimuscarinic agent, blocking the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscle cells.[6] Acetylcholine is a key neurotransmitter that mediates smooth muscle contraction. By inhibiting its effects, this compound leads to muscle relaxation. Additionally, this compound interferes with calcium ion channels, reducing the influx of calcium into smooth muscle cells, which is essential for contraction.[6]
Otilonium Bromide primarily acts as an L-type calcium channel blocker in the smooth muscle cells of the colon.[7] By blocking these channels, it prevents the influx of calcium that triggers muscle contraction.
Pinaverium Bromide is also a selective calcium channel blocker that acts locally on the gastrointestinal tract.[8] Its action is concentrated on the smooth muscle cells of the gut, leading to a reduction in spasms.
Mebeverine is a musculotropic antispasmodic that acts directly on the intestinal smooth muscle, although its efficacy in global improvement of IBS is not always statistically significant.[5]
The following diagram illustrates the signaling pathway for acetylcholine-induced smooth muscle contraction and the points of intervention for antimuscarinic and calcium channel-blocking drugs.
Experimental Protocols in Clinical Trials for IBS
The design of clinical trials for IBS has evolved, with the Rome criteria being central to patient diagnosis and inclusion. The following outlines a typical experimental workflow for a randomized, double-blind, placebo-controlled trial for an antispasmodic in IBS.
1. Patient Recruitment and Screening:
-
Patients are screened based on the Rome IV criteria for IBS, which require recurrent abdominal pain on average at least one day per week in the last three months, associated with two or more of the following: related to defecation, associated with a change in stool frequency, or associated with a change in stool form.
-
Inclusion and exclusion criteria are applied to ensure a homogenous study population and to exclude other gastrointestinal diseases.
2. Baseline/Run-in Period:
-
A baseline period (typically 2-4 weeks) is often included where patients record their symptoms daily (e.g., abdominal pain, bloating, stool frequency and consistency) in a diary. This helps establish a baseline for symptom severity and variability.
3. Randomization and Blinding:
-
Eligible patients are randomly assigned to receive either the active drug (e.g., this compound) or a placebo.
-
The trial is double-blinded, meaning neither the patients nor the investigators know who is receiving the active treatment or the placebo.
4. Treatment Period:
-
The treatment period typically lasts from 4 to 12 weeks.
-
Patients continue to record their symptoms in a daily diary.
5. Outcome Assessment:
-
Primary Endpoints:
-
Global Assessment of Symptom Relief: Patients are asked a weekly question such as, "Have you had adequate relief of your IBS symptoms over the past week?".
-
Composite Endpoint: Often a combination of improvement in abdominal pain (e.g., ≥30% reduction in a pain score) and improvement in stool consistency (for IBS with diarrhea or constipation).
-
-
Secondary Endpoints:
-
Individual symptom scores for abdominal pain, bloating, stool frequency, and stool consistency.
-
Quality of life assessments using validated questionnaires (e.g., IBS-QOL).
-
Safety and tolerability, assessed by recording adverse events.
-
6. Statistical Analysis:
-
The proportion of responders in the active treatment group is compared to the proportion of responders in the placebo group.
-
Statistical tests are used to determine if the difference is statistically significant.
The following diagram illustrates a typical workflow for an IBS clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Otilonium bromide in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of acetylcholine on smooth muscle. | Semantic Scholar [semanticscholar.org]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of human gut-derived multi-strain probiotics in patients with irritable bowel syndrome: A prospective open-label observation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
Validating the In Vivo Target Engagement of Tiemonium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo methods to validate the target engagement of Tiemonium, a muscarinic receptor antagonist. The performance of this compound is compared with the well-established antimuscarinic agent, Atropine (B194438), supported by experimental data to inform preclinical and clinical research.
Introduction to this compound and its Target
This compound, often available as this compound methylsulfate (B1228091) or this compound iodide, is an antispasmodic drug that exerts its primary effect through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are key components of the parasympathetic nervous system, regulating a wide array of physiological processes, including smooth muscle contraction in the gastrointestinal and urinary tracts. By competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to mAChRs, this compound leads to smooth muscle relaxation, thereby alleviating spasms and associated pain.[1] While its principal mechanism is muscarinic antagonism, this compound has also been noted to have a less specific profile compared to Atropine and may interfere with calcium ion channels.[2]
In Vivo Target Engagement: A Comparative Analysis
Validating that a drug engages its intended target within a living organism is a critical step in drug development. For muscarinic antagonists like this compound, this is often demonstrated through pharmacodynamic assays that measure the inhibition of a physiological response induced by a muscarinic agonist. Here, we compare the in vivo activity of this compound with Atropine using data from relevant preclinical models.
Table 1: Comparative In Vivo Efficacy of this compound and Atropine in Animal Models
| Compound | Model | Species | Agonist | Measured Effect | Efficacy (ED50) | Reference |
| This compound | Barium Chloride-Induced Smooth Muscle Spasm | Dog | Barium Chloride | Inhibition of Duodenal Spasm | 0.13 ± 0.022 mg/kg | [3] |
| Barium Chloride-Induced Smooth Muscle Spasm | Dog | Barium Chloride | Inhibition of Bladder Spasm | 0.31 ± 0.03 mg/kg | [3] | |
| Atropine | Oxotremorine-Induced Tremor | Rat | Oxotremorine (B1194727) | Inhibition of Tremor | Qualitative Inhibition | [4][5] |
| Pilocarpine-Induced Salivation | Rat | Pilocarpine | Inhibition of Salivation | Qualitative Inhibition | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the muscarinic acetylcholine receptor signaling pathway and a general workflow for validating target engagement in vivo.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
References
- 1. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 2. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Compared efficacies of somes antispasmodic drugs on the digestive tract and the bladder of the anesthetized dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of atropine and dyflos on tremor and increase in whole brain acetylcholine produced by injection of oxotremorine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bps.ac.uk [bps.ac.uk]
- 6. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Tiemonium Iodide and Tiemonium Methylsulfate: A Review of Available Evidence
A comprehensive review of existing scientific literature indicates that while both Tiemonium iodide and this compound methylsulfate (B1228091) are poorly absorbed quaternary ammonium (B1175870) compounds, there is no discernible difference in their bioavailability. This guide synthesizes the available data for researchers, scientists, and drug development professionals, providing insights into the pharmacokinetics of these two antispasmodic agents.
A pivotal human study involving the administration of 14C-labelled this compound iodide and this compound methylsulfate to volunteers concluded that the bioavailability of the two salts is equivalent.[1] The research highlighted that, as expected for quaternary ammonium compounds, the intestinal absorption of this compound is limited.[1]
Data Presentation: Pharmacokinetic Parameters
Due to the lack of available quantitative data, a direct numerical comparison in the form of a table cannot be provided. The conclusive finding from the available human study is that the extent and rate of absorption for both this compound iodide and this compound methylsulfate are comparable.
Experimental Protocols
The primary methodology employed in the key comparative bioavailability study is summarized below.
Study Design: A human clinical trial involving two groups of volunteers.
-
Group 1: Five volunteers were administered capsules containing 14C-labelled this compound iodide.[1]
-
Group 2: Four volunteers received capsules containing 14C-labelled this compound methylsulfate.[1]
Methodology:
-
Radiolabeling: this compound iodide and this compound methylsulfate were labeled with Carbon-14 (14C), a radioactive isotope. This allows for the sensitive and specific tracking of the drug molecule within the body.
-
Administration: The labeled compounds were administered orally via capsules.
-
Sample Collection: Serum, urine, and fecal samples were collected from the volunteers at various time points.
-
Measurement of Radioactivity: The levels of 14C-labelled this compound in the collected samples were measured to determine the extent of absorption and excretion.
-
Determination of Absolute Bioavailability: To determine the percentage of the dose absorbed, three of the volunteers also received an intravenous injection of the labeled drug. This allows for a comparison between the amount of drug that reaches the systemic circulation after oral administration versus direct intravenous administration (which represents 100% bioavailability).[1]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action:
This compound acts as an antispasmodic agent primarily through its action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. By blocking these receptors, it prevents the binding of acetylcholine, a neurotransmitter that mediates smooth muscle contraction. This leads to muscle relaxation in the gastrointestinal tract, biliary system, bladder, and uterus. Additionally, this compound is understood to strengthen the bond between calcium and membrane phospholipids (B1166683) and proteins, which may contribute to its membrane-stabilizing effects.
Experimental Workflow for Bioavailability Study:
The following diagram illustrates the general workflow for a comparative bioavailability study, such as the one conducted for this compound iodide and this compound methylsulfate.
References
Safety Operating Guide
Navigating the Safe Disposal of Tiemonium: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tiemonium, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound, a quaternary ammonium (B1175870) antimuscarinic agent, is to prevent its release into the environment and to adhere to all applicable federal, state, and local regulations. Improper disposal can lead to contamination of water systems and pose a risk to public health.
Step-by-Step Disposal Protocol
Researchers must follow a structured approach to dispose of this compound waste, including expired or unused materials and contaminated labware.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure this compound, solutions, and any materials that have come into contact with the chemical, such as personal protective equipment (PPE), vials, and other labware.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.[1]
2. Containerization and Labeling:
-
Use designated, leak-proof, and clearly labeled containers for this compound waste.[1]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste."
3. Engagement with a Licensed Disposal Company:
-
Excess and expired this compound materials must be offered to a licensed hazardous material disposal company.[2] This ensures that the waste is managed and treated in accordance with regulatory standards.
-
Processing, use, or contamination of this product may change the waste management options, so it is crucial to consult with the disposal company for specific guidance.[3]
4. Approved Disposal Methods:
-
The primary recommended method for the disposal of this compound is incineration.[2][4] The product may be burned in an incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[2]
-
Never discharge this compound waste into drains, water courses, or onto the ground.[2][3]
5. Disposal of Contaminated Packaging:
-
Contaminated packaging and containers should be treated with the same level of caution as the this compound itself.
-
These materials should be disposed of in the same manner as the product, following the procedures outlined above.[2] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by regulations and the disposal company.[4]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative for all laboratory personnel to be familiar with and adhere to these federal regulations, as well as any more stringent state and local laws.[5]
Quantitative Data
Currently, publicly available documentation does not specify quantitative disposal limits for this compound. Disposal procedures are based on the classification of the material as a pharmaceutical waste, requiring professional handling and disposal through licensed facilities.
Experimental Protocols
The disposal of this compound is a matter of regulatory compliance and safety protocol, not experimental procedure. Therefore, experimental protocols are not applicable in this context. The procedures outlined above are based on established safety data and environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tiemonium
Essential Safety and Handling Guide for Tiemonium
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of this compound (this compound iodide or this compound methylsulfate). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The recommended PPE varies based on the specific handling scenario. Always consult the substance's specific Safety Data Sheet (SDS) for detailed guidance.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[1][2] Eye Protection: Safety goggles with side-shields.[1][3][4] Respiratory Protection: If dust generation is likely, use a NIOSH-approved particulate respirator (e.g., N95).[3] Lab Coat: A standard lab coat or body-covering clothing is required.[1][2][3] |
| Handling of Solutions | Gloves: Chemical-resistant gloves.[1][2] Eye Protection: Safety goggles or a full-face shield if splashing is possible.[1][3][4] Lab Coat: A standard lab coat or body-covering clothing.[1][2][3] |
| Spill Cleanup | Gloves: Chemical-resistant gloves.[1][2] Eye Protection: Chemical safety goggles and/or a full-face shield.[1][3][4] Respiratory Protection: For significant spills or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[3] Protective Clothing: Chemical-resistant, impervious clothing and waterproof boots.[1][3][4] |
| Fire Emergency | Full Protective Suit: Wear a full protective suit.[1][3] Respiratory Protection: A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is mandatory.[1][3] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is critical to minimize risk. The following procedural steps should be followed.
Pre-Handling Preparations
-
Consult SDS: Always read the Safety Data Sheet (SDS) thoroughly before beginning any work.[5]
-
Ensure Proper Ventilation: Work in a well-ventilated area. A laboratory fume hood or a local exhaust system is highly recommended.[1][2][3][4]
-
Assemble PPE: Gather and inspect all necessary PPE as detailed in the table above.[1]
-
Prepare Workspace: Designate a specific area for handling. Ensure it is clean and uncluttered. Keep the this compound container tightly closed until use.[1][2][3][4]
-
Locate Emergency Equipment: Confirm the location and operational status of eyewash stations, safety showers, and fire extinguishers.[3]
Handling Procedure
-
Don PPE: Put on the appropriate PPE before handling the substance.
-
Minimize Dust: Handle this compound carefully to avoid the formation of dust and aerosols.[1][2][3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3][4][5]
-
Prohibit Consumption: Do not eat, drink, or smoke in the handling area.[2][3][4][6]
-
Container Management: Keep the container tightly closed when not in use.[1][2][3][4] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3]
Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3][5]
-
Remove PPE: Remove PPE carefully to avoid cross-contamination.
-
Clean Workspace: Clean the work area to remove any residual contamination.
-
Store Properly: Store this compound in its original, tightly sealed container in a designated, secure location.[1][2][3][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Characterization: Processing or contamination of the product may alter its waste management options.[3]
-
Containment: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[3][7][8]
-
Disposal Method:
-
Dispose of unused material and containers in accordance with all applicable federal, state, and local regulations.[2][3][4]
-
Engage a licensed hazardous material disposal company for excess or expired materials.[1]
-
Incineration in a facility equipped with an afterburner and scrubber may be a suitable option.[1]
-
-
Environmental Protection: Do not allow the product to enter drains, soil, or water sources.[1][2][3][4]
Emergency Procedures
Immediate and appropriate action during an emergency is vital.
Accidental Release or Spill
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Wear PPE: Use the appropriate PPE for spill cleanup before entering the area.[1][3][4]
-
Containment: Contain the spilled material.[3]
-
Cleanup: Carefully pick up or sweep the spilled material using a method that does not generate dust.[1][3] Place the material into a suitable, labeled container for disposal.[3][7][8]
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[1]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][4]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]
-
Hazards: Combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1][3]
-
Protective Gear: In the event of a fire, wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece.[1][3]
This compound Handling and Emergency Workflow
Caption: Workflow for handling this compound, including safety checks and emergency responses.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. This compound Methylsulfate SDS MSDS Sheet of Manufacturers [anmol.org]
- 4. echemi.com [echemi.com]
- 5. This compound Methylsulfate | CAS No: 6504-57-0 [aquigenbio.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
